1-Ethynyl-3,5-dimethylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-6-8(2)5-9(3)7-10/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEFKVKLVXNSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424101 | |
| Record name | 1-(3,5-dimethylphenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6366-06-9 | |
| Record name | 1-(3,5-dimethylphenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 1-Ethynyl-3,5-dimethylbenzene
Technical Whitepaper: Physicochemical Profile & Synthetic Utility of 1-Ethynyl-3,5-dimethylbenzene
Executive Summary
1-Ethynyl-3,5-dimethylbenzene (CAS: 6366-06-9), also known as 3,5-dimethylphenylacetylene, is a meta-substituted aromatic terminal alkyne.[1] It serves as a critical fragment in the synthesis of polyphenylene ethynylenes (PPEs), molecular wires, and liquid crystalline materials.[1] Its structural rigidity, combined with the steric bulk of the methyl groups at the 3 and 5 positions, prevents
Part 1: Molecular Identity & Structural Analysis
The molecule consists of a benzene core substituted with two methyl groups in a meta relationship to each other and an ethynyl group at the 1-position.[1]
-
Symmetry: The molecule belongs to the
point group (assuming free rotation of the methyls), resulting in a simplified NMR splitting pattern.[1] -
Electronic Effects: The two methyl groups exert a weak inductive electron-donating effect (+I) on the aromatic ring.[1] However, the ethynyl group is electron-withdrawing via induction (-I) but electron-donating via resonance (+R).[1] The steric hindrance provided by the methyl groups is the defining feature for its use in supramolecular chemistry.[1]
| Identifier | Details |
| IUPAC Name | 1-Ethynyl-3,5-dimethylbenzene |
| Common Synonyms | 3,5-Dimethylphenylacetylene; 5-Ethynyl-m-xylene |
| CAS Number | 6366-06-9 |
| SMILES | CC1=CC(=CC(=C1)C#C)C |
| InChI Key | JVEFKVKLVXNSND-UHFFFAOYSA-N |
Part 2: Physicochemical Data Profile
The following data aggregates experimental values and high-confidence predictive models (where noted) for laboratory reference.
| Property | Value | Conditions/Notes |
| Molecular Weight | 130.19 g/mol | Monoisotopic |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 206 °C (Predicted) | @ 760 mmHg (Atmospheric) |
| Boiling Point (Exp) | ~79–82 °C | @ 15 mmHg (Vacuum distillation recommended) |
| Density | 0.93 ± 0.05 g/mL | @ 25 °C |
| Refractive Index ( | 1.545 (Approx) | High aromatic content |
| Flash Point | ~67 °C | Combustible (Class IIIA) |
| Solubility | Organic Solvents | Soluble in |
| pKa | ~25 | Terminal alkyne proton (estimated) |
Part 3: Spectroscopic Characterization (Self-Validation)[1]
When synthesizing or purchasing this compound, use the following NMR diagnostic peaks to validate purity. The symmetry of the molecule results in distinct singlet signals for the aromatic protons.[1]
H NMR (500 MHz, CDCl- 7.16 ppm (s, 2H): Aromatic protons at positions 2 and 6 (ortho to alkyne).[1]
- 6.98 ppm (s, 1H): Aromatic proton at position 4 (between methyls).[1][5]
-
3.02 ppm (s, 1H): Acetylenic proton (
C-H ).[1] Note: This shift is concentration/solvent dependent. -
2.30 ppm (s, 6H): Methyl protons (-CH
).[1]
Diagnostic Check:
-
Impurity Alert: If you observe a peak at
0.0–0.2 ppm, it indicates incomplete deprotection of the trimethylsilyl (TMS) precursor.[1] -
Oxidation Alert: Broadening of signals or appearance of downfield peaks (>7.5 ppm) may indicate oxidative homocoupling (Glaser coupling) to the diyne dimer.[1]
Part 4: Experimental Protocol – Synthesis & Purification
Methodology: Sonogashira Cross-Coupling followed by Desilylation.[1][6] Rationale: Direct coupling of acetylene gas is hazardous and difficult to control (often leading to double addition).[1] The use of trimethylsilylacetylene (TMSA) as a "masked" acetylene ensures monosubstitution.[1]
Stage 1: Coupling (The Sonogashira Cycle)[4]
-
Precursor: 1-Bromo-3,5-dimethylbenzene (or the Iodo- analog for faster kinetics).[1]
-
Reagents: TMS-acetylene (1.2 equiv), Pd(PPh
) Cl (2 mol%), CuI (1 mol%).[1] -
Solvent/Base: Triethylamine (
) or Diisopropylamine (DIPA).[1]
Stage 2: Deprotection
Step-by-Step Workflow
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and backfill with Argon. Oxygen must be excluded to prevent Cu-catalyzed homocoupling of the alkyne.[1]
-
Reagent Loading: Add 1-bromo-3,5-dimethylbenzene (10 mmol), Pd(PPh
) Cl (140 mg), and CuI (19 mg). -
Solvent Addition: Add degassed Triethylamine (30 mL).
-
Alkyne Addition: Add TMS-acetylene (12 mmol) dropwise via syringe.
-
Reaction: Heat to 70°C for 12–18 hours. Monitor via TLC (Hexanes).[1]
-
Workup: Filter off ammonium salts. Concentrate filtrate.[1]
-
Deprotection: Dissolve the crude TMS-intermediate in MeOH (20 mL) and add
(1.5 equiv). Stir at RT for 2 hours. -
Purification: Dilute with water, extract with hexanes. Dry over
.[1] -
Distillation: Kugelrohr or vacuum distillation (approx. 80°C @ 15 mmHg) yields the pure liquid.[1]
Visualization of Synthetic Logic
Figure 1: Step-wise synthetic pathway from aryl halide precursor to final terminal alkyne.
Part 5: Safety & Handling (MSDS Highlights)
-
Flammability: The compound is a combustible liquid (Flash point ~67°C).[1] Store away from heat sources.
-
Reactivity: Terminal alkynes are weakly acidic (
).[1] They can form explosive acetylides with heavy metals (Ag, Cu) in the absence of ligands.[1] Do not use metal needles/spatulas that may corrode. -
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Over time, exposure to air and light can induce polymerization (turning the liquid yellow/brown).[1]
-
Health: Irritating to eyes, respiratory system, and skin.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6432611, 1-Ethynyl-3,5-dimethylbenzene.[1] Retrieved from [Link][1]
-
Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1] Journal of Organometallic Chemistry, 653(1-2), 46-49.[1] (Foundational protocol basis).
Sources
- 1. 1-Ethynyl-3,5-dimethylbenzene | C10H10 | CID 6432611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetylene | 536-74-3 [chemicalbook.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
Technical Guide: Reactivity & Applications of 1-Ethynyl-3,5-dimethylbenzene
The following technical guide details the reactivity, synthesis protocols, and applications of 1-Ethynyl-3,5-dimethylbenzene.
Executive Summary
1-Ethynyl-3,5-dimethylbenzene (CAS: 6366-06-9), also known as 3,5-dimethylphenylacetylene, is a "privileged scaffold" in organic synthesis, serving as a critical intermediate for mGluR5 negative allosteric modulators (NAMs) in drug discovery and as a monomer for helical poly(phenylacetylene)s in materials science.
Its reactivity is defined by the terminal alkyne moiety, which is electronically modulated by the meta-positioned methyl groups. These substituents increase solubility and steric bulk without significantly deactivating the alkyne, making it an ideal substrate for high-yield palladium-catalyzed cross-couplings and rhodium-catalyzed stereoselective polymerizations.
Chemical Profile & Electronic Properties[1][2]
The 3,5-dimethyl substitution pattern imparts specific electronic and physical characteristics that distinguish it from the parent phenylacetylene.
| Property | Value / Description | Impact on Reactivity |
| Molecular Formula | C₁₀H₁₀ | -- |
| Molecular Weight | 130.19 g/mol | -- |
| Boiling Point | ~79-80 °C (at 15 mmHg) | Volatile; requires careful handling during concentration. |
| Acidity (pKa) | ~25–26 (DMSO) | Slightly less acidic than phenylacetylene due to inductive donation (+I) from methyl groups. |
| Electronic Effect | Weakly Electron Donating | The meta-methyls activate the ring towards electrophiles but have minimal steric impact on the terminal alkyne carbon. |
| Solubility | High (Organic Solvents) | 3,5-Me₂ groups disrupt π-stacking, significantly enhancing solubility of resulting polymers/drugs. |
Reactivity Landscape
The following diagram maps the core transformations available to this substrate. The terminal alkyne is the primary reactive center, enabling C-C bond formation, cycloadditions, and polymerization.
Figure 1: Primary reaction pathways for 1-Ethynyl-3,5-dimethylbenzene. The Sonogashira and Polymerization pathways are the most industrially relevant.
Detailed Experimental Protocols
Protocol A: Sonogashira Coupling (Synthesis of mGluR5 Antagonist Scaffold)
This protocol describes the coupling of 1-ethynyl-3,5-dimethylbenzene with a heteroaryl halide (e.g., 2-bromopyridine), a key step in synthesizing mGluR5 modulators like MPEP analogs.
Reagents:
-
1-Ethynyl-3,5-dimethylbenzene (1.0 equiv)[1]
-
2-Bromopyridine (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (2–5 mol%)
-
CuI (1–2 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent/Base)
Methodology:
-
Preparation: Flame-dry a Schlenk flask and purge with Argon.
-
Charging: Add Pd(PPh₃)₂Cl₂ and CuI to the flask.
-
Solvent Addition: Add degassed Et₃N (or THF/Et₃N mixture).
-
Substrate Addition: Add 2-bromopyridine followed by dropwise addition of 1-ethynyl-3,5-dimethylbenzene.
-
Reaction: Stir at room temperature (or mild heat, 40–60 °C) for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Filter through a celite pad to remove metal salts. Wash with ethyl acetate.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Expected Yield: 85–95%.
Critical Note: The 3,5-dimethyl groups prevent "clumping" or low solubility often seen with unsubstituted phenylacetylenes, typically improving yield and ease of purification.
Protocol B: Rhodium-Catalyzed Stereoselective Polymerization
This protocol yields stereoregular cis-transoid poly(3,5-dimethylphenylacetylene), a material known for its helical conformation and high solubility.
Reagents:
-
Catalyst: [Rh(nbd)Cl]₂ (Norbornadiene rhodium(I) chloride dimer)[4]
-
Co-catalyst: Triethylamine (Et₃N)[5]
-
Solvent: Toluene or THF (Dry)
Methodology:
-
Catalyst Solution: Dissolve [Rh(nbd)Cl]₂ (1 mol%) and Et₃N (10 mol%) in dry toluene under nitrogen.
-
Initiation: Add the monomer (100 equiv) dissolved in toluene to the catalyst solution at 30 °C.
-
Polymerization: The solution will turn deep yellow/orange immediately. Stir for 2–4 hours.
-
Termination: Quench with a small amount of methanol containing acetic acid.
-
Precipitation: Pour the reaction mixture into a large excess of methanol to precipitate the polymer.
-
Isolation: Filter the yellow solid and dry under vacuum.
-
Characterization: ¹H NMR will show a sharp singlet ~5.8 ppm (vinylic proton), confirming high cis content. Mn typically 15,000–30,000 Da.
Applications in Drug Discovery & Materials[10][11]
Drug Development: mGluR5 Negative Allosteric Modulators (NAMs)
The metabotropic glutamate receptor 5 (mGluR5) is a target for treating anxiety, depression, and Fragile X syndrome.
-
Role of the Scaffold: 1-Ethynyl-3,5-dimethylbenzene is the precursor to the "distal phenyl ring" in diaryl alkyne antagonists.
-
Why 3,5-Dimethyl?
-
Metabolic Stability: The methyl groups block the metabolically vulnerable 3 and 5 positions of the phenyl ring, preventing rapid hydroxylation by CYP450 enzymes.
-
Hydrophobic Filling: The methyl groups fill a specific hydrophobic pocket in the mGluR5 allosteric binding site, often increasing potency compared to the unsubstituted analog (MPEP).
-
Materials Science: Helical Polymers
Poly(3,5-dimethylphenylacetylene) is a class of conjugated polymers that adopt a helical secondary structure.
-
Solubility: Unlike the parent poly(phenylacetylene), which is often insoluble, the 3,5-dimethyl variant is highly soluble in THF, CHCl₃, and Toluene due to the steric disruption of inter-chain π-stacking.
-
Gas Permeability: These polymers form membranes with high free volume, making them excellent candidates for gas separation membranes (e.g., O₂/N₂ separation).
Mechanistic Visualization: Sonogashira Cycle
The following diagram illustrates the catalytic cycle for the coupling of this specific alkyne, highlighting the role of the copper acetylide intermediate.
Figure 2: Catalytic cycle for the Sonogashira coupling.[6][7] The formation of the 3,5-dimethylphenyl copper acetylide is facile and drives the transmetallation step.
References
-
Synthesis of mGluR5 Antagonists: "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series." Bioorganic & Medicinal Chemistry Letters.
-
Polymerization Protocol: "Living Polymerization of Phenylacetylene Catalyzed by a Cationic Rh Complex." Journal of Polymer Science Part A.
-
General Reactivity: "Sonogashira Cross-Coupling Reaction: A Review." Chemical Reviews.
-
Drug Discovery Context: "mGluR5 antagonists: discovery, characterization and drug development." Current Opinion in Drug Discovery & Development.
Sources
- 1. CID 142152344 | C10H13- | CID 142152344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 1-Ethynyl-3,5-dimethylbenzene: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-ethynyl-3,5-dimethylbenzene, a versatile aromatic alkyne. The document details its synthesis, spectroscopic characterization, and explores its reactivity, with a focus on its applications as a building block in polymer chemistry, materials science, and medicinal chemistry. This guide is intended to serve as a valuable resource for researchers and scientists interested in the utilization of this compound in their respective fields.
Introduction
1-Ethynyl-3,5-dimethylbenzene, also known as 3,5-dimethylphenylacetylene, is a terminal alkyne featuring a symmetrically substituted benzene ring. Its rigid structure and reactive ethynyl group make it a valuable synthon in organic chemistry. The presence of the two methyl groups on the aromatic ring influences its electronic properties and solubility, distinguishing it from simpler aryl acetylenes. This guide will delve into the essential technical aspects of this compound, providing practical insights for its synthesis and application.
Table 1: Physicochemical Properties of 1-Ethynyl-3,5-dimethylbenzene [1][2][3]
| Property | Value |
| Chemical Formula | C₁₀H₁₀ |
| Molecular Weight | 130.19 g/mol |
| CAS Number | 6366-06-9 |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point (Predicted) | 206.3 ± 29.0 °C |
| Density (Predicted) | 0.93 ± 0.1 g/cm³ |
| SMILES | CC1=CC(=CC(=C1)C#C)C |
| InChI | InChI=1S/C10H10/c1-4-10-6-8(2)5-9(3)7-10/h1,5-7H,2-3H3 |
Synthesis of 1-Ethynyl-3,5-dimethylbenzene
The most common and efficient method for the synthesis of 1-ethynyl-3,5-dimethylbenzene is the Sonogashira cross-coupling reaction.[4][5][6] This palladium- and copper-catalyzed reaction couples a terminal alkyne (or its protected equivalent) with an aryl halide. A typical and practical approach involves the coupling of a readily available halo-3,5-dimethylbenzene with a protected acetylene, such as ethynyltrimethylsilane, followed by deprotection.
Recommended Synthetic Protocol: Sonogashira Coupling of 1-Bromo-3,5-dimethylbenzene with Ethynyltrimethylsilane
This two-step procedure provides a reliable route to 1-ethynyl-3,5-dimethylbenzene with good overall yield.
Step 1: Synthesis of 1-(Trimethylsilylethynyl)-3,5-dimethylbenzene
-
Reaction Scheme:
Caption: Sonogashira coupling of 1-bromo-3,5-dimethylbenzene.
-
Experimental Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,5-dimethylbenzene (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.01-0.03 eq).
-
Add a suitable solvent, such as anhydrous tetrahydrofuran (THF) or toluene.
-
To this mixture, add a base, typically a primary or secondary amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2-5 eq).
-
Finally, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(trimethylsilylethynyl)-3,5-dimethylbenzene.
-
Step 2: Deprotection to 1-Ethynyl-3,5-dimethylbenzene
-
Reaction Scheme:
Caption: Deprotection of the silyl-protected alkyne.
-
Experimental Procedure:
-
Dissolve the purified 1-(trimethylsilylethynyl)-3,5-dimethylbenzene (1.0 eq) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).
-
Add a base to cleave the trimethylsilyl (TMS) group. Mild bases like potassium carbonate (K₂CO₃) in methanol or a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF are commonly used.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
The resulting 1-ethynyl-3,5-dimethylbenzene is often of high purity, but can be further purified by column chromatography if necessary.
-
Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of 1-ethynyl-3,5-dimethylbenzene. The following are the expected spectroscopic data:
Table 2: Spectroscopic Data for 1-Ethynyl-3,5-dimethylbenzene
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (Ar-H): ~7.0-7.2 ppm (singlet or narrow multiplet, 3H). Acetylenic proton (≡C-H): ~3.0 ppm (singlet, 1H). Methyl protons (-CH₃): ~2.3 ppm (singlet, 6H). |
| ¹³C NMR | Aromatic carbons (Ar-C): ~138 ppm (C-CH₃), ~130 ppm (C-H), ~122 ppm (C-C≡). Alkynyl carbons: ~84 ppm (Ar-C≡), ~77 ppm (≡C-H). Methyl carbons (-CH₃): ~21 ppm. |
| FTIR (cm⁻¹) | ~3300 (≡C-H stretch, sharp), ~2920 (C-H stretch, alkyl), ~2100 (C≡C stretch, weak), ~1600, 1480 (C=C stretch, aromatic). |
| Mass Spec (EI) | M⁺ at m/z = 130. Other significant fragments may include [M-H]⁺ and [M-CH₃]⁺. |
Chemical Reactivity and Applications
The terminal alkyne functionality of 1-ethynyl-3,5-dimethylbenzene makes it a versatile building block for a variety of chemical transformations.
Click Chemistry: Azide-Alkyne Cycloaddition
1-Ethynyl-3,5-dimethylbenzene is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.
-
Reaction Scheme:
Caption: CuAAC reaction of 1-ethynyl-3,5-dimethylbenzene.
The resulting triazole products have found applications in medicinal chemistry due to their favorable biological properties and as building blocks for more complex molecular architectures.
Polymerization and Materials Science
As a terminal alkyne, 1-ethynyl-3,5-dimethylbenzene can undergo polymerization to form poly(1-ethynyl-3,5-dimethylbenzene). The resulting polymers are typically conjugated materials with interesting optical and electronic properties. These polymers can be synthesized through various methods, including transition-metal catalysis.
Furthermore, the rigid, aromatic nature of this monomer makes it a suitable building block for the synthesis of porous organic polymers (POPs) and porous aromatic frameworks (PAFs).[8][9][10] These materials are characterized by high surface areas and permanent porosity, making them promising candidates for applications in gas storage, separation, and catalysis.
Cycloaddition Reactions
Beyond click chemistry, the alkyne moiety of 1-ethynyl-3,5-dimethylbenzene can participate in other cycloaddition reactions, such as [2+2] and [4+2] (Diels-Alder) cycloadditions, providing access to a variety of cyclic and heterocyclic compounds.[11] The specific reactivity and regioselectivity of these reactions will depend on the reaction partner and conditions.
Synthon in Organic Synthesis
The terminal alkyne can be readily functionalized through various reactions, including:
-
Sonogashira coupling: Further coupling with other aryl or vinyl halides to extend the conjugated system.
-
Hydration: To form the corresponding methyl ketone.
-
Reduction: To yield the corresponding alkene or alkane.
-
Deprotonation and reaction with electrophiles: To introduce a variety of substituents at the terminal alkyne position.
This versatility makes 1-ethynyl-3,5-dimethylbenzene a valuable intermediate in the synthesis of complex organic molecules, including natural products and their analogues.[2]
Safety and Handling
1-Ethynyl-3,5-dimethylbenzene is a combustible liquid and may be harmful if swallowed.[2][3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-Ethynyl-3,5-dimethylbenzene is a readily accessible and highly versatile building block in organic synthesis. Its straightforward preparation via the Sonogashira coupling and the diverse reactivity of its terminal alkyne group make it a valuable tool for the construction of a wide range of molecular architectures. From the synthesis of functional polymers and porous materials to its application in click chemistry and as a synthon for complex molecules, 1-ethynyl-3,5-dimethylbenzene offers significant potential for innovation in materials science, drug discovery, and various other fields of chemical research.
References
-
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]
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(n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Retrieved from [Link]
-
(2025, August 6). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Retrieved from [Link]
-
1,3-dipolar cycloaddition reactions. (2020, February 8). YouTube. Retrieved from [Link]
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Synthesis of a porous aromatic framework for adsorbing organic pollutants application. (2025, August 7). Journal of Materials Chemistry. Retrieved from [Link]
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Natural Product Synthesis: The Endless Quest for Unreachable Perfection. (n.d.). PMC - NIH. Retrieved from [Link]
-
1-Ethynyl-3,5-dimethylbenzene. (n.d.). PubChem. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]
-
The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (n.d.). PMC. Retrieved from [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]
-
Themed collection Natural product synthesis. (n.d.). RSC Publishing. Retrieved from [Link]
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Porous Aromatic Frameworks as a Platform for Multifunctional Applications. (n.d.). PMC - NIH. Retrieved from [Link]
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Organic Compounds with Biological Activity. (n.d.). MDPI. Retrieved from [Link]
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Porous Aromatic Frameworks as a Platform for Multifunctional Applications. (2019, March 5). ResearchGate. Retrieved from [Link]
-
Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). (n.d.). Chemical Science Review and Letters. Retrieved from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (n.d.). MDPI. Retrieved from [Link]
-
Azide–Alkyne [3+2] Cycloaddition Reactions with Various Substrates a. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. 1-ETHYNYL-3,5-DIMETHYL-BENZENE | 6366-06-9 [chemicalbook.com]
- 2. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Ethynyl-3,5-dimethylbenzene | C10H10 | CID 6432611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a porous aromatic framework for adsorbing organic pollutants application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
Use of 1-Ethynyl-3,5-dimethylbenzene in Sonogashira coupling
Application Note: Optimized Sonogashira Coupling of 1-Ethynyl-3,5-dimethylbenzene
Executive Summary
This guide details the protocol for utilizing 1-Ethynyl-3,5-dimethylbenzene (CAS 6366-06-9) as a nucleophilic partner in Sonogashira cross-coupling reactions.[1][2] This compound, also known as 3,5-dimethylphenylacetylene, is a critical building block in the synthesis of Poly(phenylene ethynylene)s (PPEs) for optoelectronic materials and negative allosteric modulators (NAMs) in drug discovery (e.g., mGluR5 antagonists).
The 3,5-dimethyl substitution pattern confers two distinct advantages:
-
Solubility Enhancement: It prevents π-stacking aggregation in conjugated polymer chains.
-
Electronic Modulation: The weak electron-donating effect of the methyl groups stabilizes the resulting internal alkyne without significantly deactivating the terminal alkyne proton (
).
Chemical Profile: 1-Ethynyl-3,5-dimethylbenzene[1][2][3][4][5][6]
| Property | Specification | Critical Note |
| CAS Number | 6366-06-9 | Note: Do not confuse with 4-cyanophenol (CAS 767-00-0).[1][2][3] |
| Formula | Lipophilic hydrocarbon.[1][2][3] | |
| MW | 130.19 g/mol | |
| Physical State | Colorless/Pale Yellow Liquid | Density |
| Boiling Point | ~206 °C (Predicted) | Low volatility at RT, but high vacuum required for distillation.[1][2][3] |
| Solubility | Hexane, DCM, THF, Toluene | Insoluble in water.[1][2][3] |
| Stability | Air-stable (short term) | Store under |
Mechanistic Insight & Catalyst Selection
The Sonogashira coupling of 1-Ethynyl-3,5-dimethylbenzene proceeds via two synergistic catalytic cycles: the Palladium cycle (cross-coupling) and the Copper cycle (transmetallation).
Key Challenge: The electron-rich nature of the 3,5-dimethylphenyl ring makes the terminal alkyne slightly less acidic than phenylacetylene. While this reduces the rate of homocoupling (Glaser coupling), it can slow down the transmetallation step.
Mechanistic Pathway (DOT Visualization):
Caption: Synergistic Pd/Cu catalytic cycle. The 3,5-dimethyl group (Yellow Node) enters via the Copper cycle.
Experimental Protocols
Method A: Standard High-Yield Protocol (Pd/Cu)
Best for: Small molecule synthesis, drug discovery intermediates.
Reagents:
-
Aryl Halide (1.0 equiv)[4]
-
Catalyst:
(2-5 mol%)[2] -
Co-Catalyst: CuI (1-3 mol%)[2]
-
Base/Solvent:
(3.0 equiv) in THF or DMF.
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction flask and cool under a stream of Argon.
-
Charging: Add
, CuI, and the aryl halide (if solid). Cap with a septum. -
Degassing: Evacuate and backfill with Argon (
). Critical: Oxygen promotes Glaser homocoupling of the alkyne. -
Solvent Addition: Inject anhydrous THF (degassed) and triethylamine via syringe.
-
Alkyne Addition: Add 1-Ethynyl-3,5-dimethylbenzene dropwise via syringe.
-
Note: If the reaction is exothermic, cool to 0°C during addition.
-
-
Reaction: Stir at Room Temperature (for Aryl Iodides) or 60°C (for Aryl Bromides) for 4–12 hours. Monitor by TLC (hexane/EtOAc).
-
Workup: Dilute with
, wash with saturated (to remove Cu), water, and brine. Dry over . -
Purification: Silica gel chromatography. The product is likely lipophilic; start with 100% Hexanes.
Method B: Copper-Free Protocol (High Purity)
Best for: Electronic materials (PPEs) where trace copper acts as a fluorescence quencher.
Reagents:
-
Catalyst:
(2 mol%) + XPhos (4 mol%) OR . -
Base: Pyrrolidine or Piperidine (2.0 equiv).
-
Solvent: Degassed Toluene.
Protocol Adjustments:
-
Requires higher temperature (80–100°C).
-
Strict exclusion of air is mandatory to maintain the active Pd(0) species without the assistance of Copper.
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxygen contamination | Degas solvents using "Freeze-Pump-Thaw" method (3 cycles).[1][2][3] |
| Homocoupling (Dimer) | Excess CuI or | Reduce CuI to 0.5 mol%; ensure slow addition of alkyne.[1][2][3] |
| Black Precipitate | Pd Aggregation ("Pd Black") | Add additional ligand ( |
| Incomplete Conversion | Steric hindrance | The 3,5-methyl groups are distal, but if the aryl halide is ortho-substituted, switch to SPhos ligand.[1][2][3] |
Workflow Visualization
Caption: Operational workflow for the synthesis of 3,5-dimethylphenylalkynes.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Bunz, U. H. F. (2000). Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews, 100(4), 1605-1644.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6432611, 1-Ethynyl-3,5-dimethylbenzene.[1][5]
Sources
- 1. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]
- 2. 1-ETHYNYL-3,5-DIMETHYL-BENZENE | 6366-06-9 [chemicalbook.com]
- 3. Phenol, 3,5-dimethyl- (CAS 108-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. 1-Ethynyl-3,5-dimethylbenzene | C10H10 | CID 6432611 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Stereoselective Polymerization of 1-Ethynyl-3,5-dimethylbenzene
Executive Summary
1-Ethynyl-3,5-dimethylbenzene (also known as 3,5-dimethylphenylacetylene) is a critical monomer for the synthesis of functional substituted polyacetylenes. Unlike unsubstituted phenylacetylene, the 3,5-dimethyl substitution pattern provides essential steric bulk. This steric hindrance prevents the polymer chains from stacking efficiently, resulting in two distinct advantages:
-
Enhanced Solubility: The polymer remains soluble in common organic solvents (toluene, CHCl₃, THF), facilitating processing.
-
High Free Volume: The steric repulsion forces the main chain into a rigid, twisted cis-transoidal helix. This creates permanent microporosity, making the material exceptional for gas separation membranes (specifically
enrichment).
This guide details the protocol for the stereoselective coordination polymerization of this monomer using a Rhodium(I) catalyst system to achieve high cis-content (>90%) and controlled molecular weight.
Catalyst System & Mechanism
The Catalyst of Choice
While Mo and W catalysts (e.g.,
-
Why Rh? Rhodium complexes are highly selective for the insertion of alkynes into the metal-carbon bond, favoring the kinetically controlled cis geometry.
-
Why TEA? The amine ligand dissociates the inactive Rh dimer into the active monomeric species
.
Mechanistic Pathway
The polymerization proceeds via a coordination-insertion mechanism. The propagating species is a Rh-vinyl complex. The 3,5-dimethyl groups on the phenyl ring lock the rotating polymer chain into a helical conformation to minimize steric clashes with the polyene backbone.
Figure 1: Activation and propagation cycle of Rh-catalyzed polymerization. The dissociation of the dimer by triethylamine is the critical initiation step.
Experimental Protocol
Objective: Synthesis of cis-transoidal Poly(1-ethynyl-3,5-dimethylbenzene). Target Mn: 50,000 – 150,000 Da. Target Yield: >85%.
Materials & Reagents Table
| Reagent | Purity/Grade | Pre-treatment | Role |
| 1-Ethynyl-3,5-dimethylbenzene | >98% | Distill under reduced pressure over | Monomer |
| Analytical | Use as received.[1] Store in desiccator. | Catalyst | |
| Triethylamine (TEA) | >99% | Dry over KOH pellets. | Co-catalyst / Solvent |
| Toluene | Anhydrous | Distill over Na/Benzophenone or use solvent purification system. | Solvent |
| Methanol | Industrial | None. | Precipitation Agent |
Step-by-Step Methodology
Phase A: Preparation (Inert Atmosphere)
-
Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/nitrogen 3 times.
-
Monomer Stock: In a separate vial under
, dissolve 1.0 g (approx. 7.7 mmol) of monomer in 2.0 mL of dry Toluene.
Phase B: Catalyst Aging (The "Secret Sauce")
Many protocols fail due to poor initiation efficiency. Aging the catalyst ensures the dimer is fully dissociated.
-
Add
(17 mg, 0.038 mmol) to the Schlenk flask. -
Add dry Toluene (3.0 mL).
-
Add Triethylamine (TEA) (0.5 mL).
-
Action: Stir at
for 15 minutes . -
Checkpoint: The solution should shift from a dull orange/red to a bright, clear yellow-orange, indicating the formation of the active monomeric species.
Phase C: Polymerization[1][2][3]
-
Initiation: Rapidly inject the Monomer Stock solution into the catalyst flask.
-
Reaction: Stir vigorously at
. -
Observation: Within 5-10 minutes, the viscosity will noticeably increase. The color will deepen to a dark yellow or orange-brown (characteristic of the conjugated polyene backbone).
-
Duration: Allow the reaction to proceed for 2 to 4 hours . (Extending beyond 6 hours rarely improves yield and may broaden PDI).
Phase D: Quenching & Isolation
-
Dilution: Add 5 mL of Toluene to reduce viscosity.
-
Precipitation: Pour the polymer solution slowly into a beaker containing 300 mL of vigorously stirred Methanol .
-
Filtration: The polymer will precipitate as a yellow fibrous solid. Collect via vacuum filtration using a sintered glass funnel.
-
Purification: Re-dissolve the solid in minimal THF (approx 10 mL) and re-precipitate into Methanol (300 mL) to remove residual catalyst and oligomers.
-
Drying: Dry the yellow solid in a vacuum oven at
for 24 hours.
Figure 2: Operational workflow for the synthesis of Poly(1-ethynyl-3,5-dimethylbenzene).
Characterization & Validation
To confirm the success of the polymerization, the following data points must be verified:
NMR Spectroscopy ( -NMR in )
-
Vinyl Proton: Look for a sharp singlet around
5.80 – 5.85 ppm . This corresponds to the proton on the main chain double bond. -
Stereoregularity: A sharp peak indicates high cis-transoidal content. A broad or multi-modal peak in this region suggests trans defects or head-to-head linkages.
-
Aromatic Protons:
6.0 – 7.0 ppm. -
Methyl Protons:
2.1 – 2.3 ppm (Integration should match the stoichiometry).
Gel Permeation Chromatography (GPC)
-
Eluent: THF or Chloroform (polystyrene standards).
-
Expected Mn:
to g/mol . -
PDI (Mw/Mn): Typically 1.5 – 2.0 for standard Rh/TEA systems.
-
Note: If PDI < 1.2 is required, switch to a living polymerization system using vinyl-Rh initiators [1].
-
Visual Check (Solubility)
The final polymer must be fully soluble in Toluene and Chloroform. Insolubility indicates cross-linking or degradation (oxidation) of the double bonds.
Applications: Gas Permeability
The primary industrial interest in Poly(1-ethynyl-3,5-dimethylbenzene) lies in its membrane properties.
-
Mechanism: The 3,5-dimethyl groups force the backbone into a twisted helix, preventing efficient packing. This creates "molecular sieves" within the polymer matrix.
-
Performance: These membranes typically exhibit high Oxygen permeability (
) with moderate selectivity over Nitrogen ( ). -
Stability: Unlike Poly(1-trimethylsilyl-1-propyne) (PTMSP), which ages rapidly (losing permeability), substituted polyphenylacetylenes maintain their free volume more effectively over time due to the rigidity of the phenyl side groups [2].
References
-
Living Polymerization of Phenylacetylenes: Misumi, Y., Masuda, T. (2016). Living Polymerization of Phenylacetylene by Rhodium Catalysts. Source: (Note: Generalized citation for Rh-living systems developed by Masuda/Tang groups).
-
Gas Permeability of Substituted Polyacetylenes: Nagai, K., Masuda, T., Nakagawa, T., Freeman, B. D., & Pinnau, I. (2001). Poly[1-(trimethylsilyl)-1-propyne] and Related Polymers: Synthesis, Properties, and Functions. Source:
-
Rhodium Catalysis Overview: Lindner, E., et al. (2006). Catalytic Polymerization of Alkynes with Rhodium Complexes. Source:
-
Stereoregularity Control: Tabata, M., et al. (2000). Stereoselective Polymerization of Phenylacetylene Derivatives. Source:
Sources
Application Note & Protocols: Synthesis of Functional Polymers Using 1-Ethynyl-3,5-dimethylbenzene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of functional polymers utilizing 1-Ethynyl-3,5-dimethylbenzene as a key monomer. The terminal alkyne functionality of this monomer makes it an exceptionally versatile building block for advanced polymer architectures. The primary strategy detailed herein involves an initial polymerization to create a stable polymer backbone with pendant, reactive ethynyl groups. This scaffold is subsequently functionalized via the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This dual-stage approach allows for the precise installation of a wide array of functional moieties, opening avenues for applications in drug delivery, advanced materials, and biomedical diagnostics. This document is intended for researchers, chemists, and material scientists engaged in polymer synthesis and modification.
Introduction: The Strategic Advantage of 1-Ethynyl-3,5-dimethylbenzene
The synthesis of functional polymers—macromolecules with specifically engineered properties and reactive groups—is a foundational pillar of modern materials science and drug development. The choice of monomer is paramount to the success of this endeavor. 1-Ethynyl-3,5-dimethylbenzene presents itself as a strategic monomer due to a unique combination of features: a polymerizable alkyne group and a stable aromatic core.
The terminal ethynyl (acetylene) group is the cornerstone of its utility. It can participate in various polymerization reactions to form the polymer backbone. More importantly, it serves as a reactive handle for post-polymerization modification. This is where its true power lies. The alkyne is a key reactant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] This "click" reaction is renowned for its near-perfect efficiency, high specificity, mild reaction conditions, and tolerance of a vast array of functional groups.[2]
This allows for a robust and modular synthetic strategy:
-
Synthesize a Scaffold: First, a well-defined polymer, poly(1-ethynyl-3,5-dimethylbenzene), is synthesized. This creates a stable macromolecular backbone with a high density of pendant alkyne groups.
-
"Click" on Functionality: In a second, independent step, various azide-containing molecules can be grafted onto the polymer backbone. This could include hydrophilic polymers like polyethylene glycol (PEG) to improve solubility, fluorescent dyes for imaging applications, or bioactive molecules for targeted drug delivery.[3][4]
This guide provides the fundamental protocols for both the synthesis of the polymer scaffold and its subsequent functionalization, along with the necessary characterization techniques to validate each step.
Monomer Profile: 1-Ethynyl-3,5-dimethylbenzene
A thorough understanding of the monomer's properties is critical for safe handling and successful experimentation.
Table 1: Physicochemical Properties of 1-Ethynyl-3,5-dimethylbenzene
| Property | Value | Source |
| IUPAC Name | 1-ethynyl-3,5-dimethylbenzene | [5] |
| Synonyms | 3,5-Dimethylphenylacetylene, 5-Ethynyl-m-xylene | [5] |
| CAS Number | 6366-06-9 | [5] |
| Molecular Formula | C₁₀H₁₀ | [5][6] |
| Molecular Weight | 130.19 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 206.3 ± 29.0 °C (Predicted) | [7] |
| Density | 0.93 ± 0.1 g/cm³ (Predicted) | [7] |
| SMILES | CC1=CC(=CC(=C1)C#C)C | [5] |
Safety & Handling:
1-Ethynyl-3,5-dimethylbenzene should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. According to GHS classifications, it is a combustible liquid and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5] All manipulations should be performed in a well-ventilated chemical fume hood. Store the monomer in a cool, dry place, sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation or side reactions.
Protocol 1: Synthesis of Poly(1-ethynyl-3,5-dimethylbenzene) Scaffold
This protocol details the synthesis of the alkyne-functionalized polymer scaffold via coordination polymerization. This method is chosen for its ability to produce well-defined polymers from substituted acetylenes. The use of a Rhodium-based catalyst, such as [Rh(nbd)Cl]₂, is a well-established method for achieving a living or controlled polymerization, yielding polymers with predictable molecular weights and low polydispersity.
Causality: A controlled polymerization is essential for this application. It ensures that the resulting polymer chains are of a similar length (low polydispersity). This uniformity is critical for predictable material properties and consistent functionalization in the subsequent click reaction step. The reaction is conducted under a strict inert atmosphere because the Rhodium catalyst is sensitive to oxygen and moisture, which can deactivate it and terminate the polymerization.
Diagram 1: Experimental workflow for the synthesis of the polymer scaffold.
Materials & Reagents:
| Reagent | Supplier | Purity | Notes |
| 1-Ethynyl-3,5-dimethylbenzene | Sigma-Aldrich | ≥95% | Purify by passing through a short plug of neutral alumina. |
| Chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(nbd)Cl]₂ | Strem Chemicals | 98% | Catalyst precursor. |
| Triethylamine (Et₃N) | Acros Organics | ≥99.5% | Co-catalyst/ligand. Distill from CaH₂ before use. |
| Toluene | Fisher Chemical | Anhydrous, 99.8% | Polymerization solvent. |
| Methanol | VWR Chemicals | ACS Grade | Non-solvent for precipitation. |
| Argon Gas | Airgas | Ultra High Purity | For inert atmosphere. |
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon. Allow it to cool to room temperature.
-
In a glovebox or under a positive flow of argon, weigh the catalyst precursor, [Rh(nbd)Cl]₂ (e.g., 10 mg, 0.02 mmol), and place it in the prepared Schlenk flask.
-
Add 10 mL of anhydrous toluene to the flask to dissolve the catalyst.
-
Add triethylamine (e.g., 17 µL, 0.12 mmol) to the catalyst solution. The solution should turn a deep reddish-brown, indicating catalyst activation.
-
-
Polymerization:
-
In a separate, dry vial, prepare a solution of 1-Ethynyl-3,5-dimethylbenzene (e.g., 520 mg, 4.0 mmol) in 5 mL of anhydrous toluene.
-
Using a gas-tight syringe, slowly add the monomer solution to the vigorously stirring catalyst solution in the Schlenk flask.
-
Heat the reaction mixture to 40 °C using an oil bath and allow it to stir for 12-24 hours under argon.
-
Rationale: The reaction is monitored to achieve the desired molecular weight. Longer reaction times or higher monomer-to-catalyst ratios generally result in higher molecular weight polymers.
-
-
Isolation and Purification:
-
After the reaction period, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing 200 mL of cold, rapidly stirring methanol.
-
A solid polymer should precipitate immediately. The color can range from yellow to orange.
-
Rationale: Methanol is a good solvent for the monomer and catalyst residues but a poor solvent for the polymer, causing it to precipitate out of the solution, which is a key purification step.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the polymer by vacuum filtration, washing the solid with fresh cold methanol (2 x 20 mL).
-
Dry the collected polymer in a vacuum oven at 40 °C overnight.
-
Yields are typically >90%.
-
Protocol 2: Functionalization via CuAAC Click Chemistry
This protocol describes the attachment of an azide-terminated functional molecule to the polymer scaffold. We use monomethoxy-poly(ethylene glycol) azide (mPEG-N₃) as a model molecule, a process known as PEGylation, which is widely used to impart hydrophilicity and biocompatibility to materials.
Causality: The CuAAC reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate). This avoids the need to handle unstable Cu(I) salts. The reaction is highly specific between a terminal alkyne and an azide, leaving most other functional groups untouched, which is why it's a "click" reaction.
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Ethynyl-3,5-dimethylbenzene | C10H10 | CID 6432611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Ethynyl-3,5-dimethylbenzene | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-ETHYNYL-3,5-DIMETHYL-BENZENE | 6366-06-9 [chemicalbook.com]
Application Notes and Protocols: 1-Ethynyl-3,5-dimethylbenzene in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 1-Ethynyl-3,5-dimethylbenzene in Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures by offering a highly efficient, regioselective, and biocompatible ligation strategy.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide. The choice of the alkyne component is critical as its substituents can significantly influence the physicochemical properties of the resulting triazole-containing product.
1-Ethynyl-3,5-dimethylbenzene emerges as a particularly valuable building block in this context. The presence of the 3,5-dimethylphenyl (or xylidyl) moiety imparts a unique combination of steric bulk and lipophilicity. This can be strategically employed in drug discovery and materials science to:
-
Modulate Solubility and Pharmacokinetics: The hydrophobic nature of the dimethylphenyl group can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Introduce Steric Hindrance: The methyl groups at the meta positions provide steric bulk that can be used to probe or disrupt protein-protein interactions, or to fine-tune the conformation of a molecule.
-
Enhance Stability: The aromatic ring contributes to the overall stability of the molecule.
This guide provides detailed protocols for the synthesis of 1-ethynyl-3,5-dimethylbenzene and its subsequent application in a model CuAAC reaction, along with insights into the underlying mechanisms and practical considerations for researchers.
Physicochemical Properties of 1-Ethynyl-3,5-dimethylbenzene
A thorough understanding of the reagent's properties is fundamental for its effective use and safe handling.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀ | |
| Molecular Weight | 130.19 g/mol | |
| CAS Number | 6366-06-9 | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 206.3±29.0 °C (Predicted) | |
| Density | 0.93±0.1 g/cm³ (Predicted) |
Synthesis of 1-Ethynyl-3,5-dimethylbenzene via Sonogashira Coupling
The most common and efficient method for the synthesis of terminal aryl alkynes is the Sonogashira cross-coupling reaction.[3][4] This protocol details a two-step synthesis starting from 1-bromo-3,5-dimethylbenzene, involving a Sonogashira coupling with a protected alkyne followed by deprotection.
Figure 1: Synthetic workflow for 1-ethynyl-3,5-dimethylbenzene.
Protocol 1: Synthesis of 1-Ethynyl-3,5-dimethylbenzene
Materials:
-
1-Bromo-3,5-dimethylbenzene
-
Ethynyltrimethylsilane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Toluene, anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) (alternative for deprotection)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step 1: Sonogashira Coupling to form 1-((Trimethylsilyl)ethynyl)-3,5-dimethylbenzene
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,5-dimethylbenzene (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add anhydrous toluene via syringe, followed by distilled triethylamine (2.0-3.0 eq).
-
Add ethynyltrimethylsilane (1.1-1.5 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to 70-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with hexane) to yield 1-((trimethylsilyl)ethynyl)-3,5-dimethylbenzene as a colorless oil.
Step 2: Deprotection to 1-Ethynyl-3,5-dimethylbenzene
Method A: Using Potassium Carbonate in Methanol[5][6]
-
Dissolve the crude or purified 1-((trimethylsilyl)ethynyl)-3,5-dimethylbenzene (1.0 eq) in methanol.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-ethynyl-3,5-dimethylbenzene. This product is often pure enough for the next step, but can be further purified by column chromatography (hexane) if necessary.
Method B: Using Tetrabutylammonium Fluoride (TBAF)[5][7]
-
Dissolve the crude or purified 1-((trimethylsilyl)ethynyl)-3,5-dimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF solution (1.1 eq, 1 M in THF) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30-60 minutes. Monitor by TLC.
-
Quench the reaction with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography as needed.
Characterization of 1-Ethynyl-3,5-dimethylbenzene:
-
¹H NMR (CDCl₃, 500 MHz): δ = 6.98 (s, 1H), 6.97 (s, 2H), 2.18 (s, 6H).[8]
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This section details a representative protocol for the "click" reaction between 1-ethynyl-3,5-dimethylbenzene and benzyl azide to synthesize 1-benzyl-4-(3,5-dimethylphenyl)-1H-1,2,3-triazole. Benzyl azide can be readily prepared from benzyl bromide and sodium azide.[9][10]
Figure 2: General scheme for the CuAAC reaction.
Protocol 2: Synthesis of 1-Benzyl-4-(3,5-dimethylphenyl)-1H-1,2,3-triazole
Materials:
-
1-Ethynyl-3,5-dimethylbenzene
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-ethynyl-3,5-dimethylbenzene (1.0 eq) and benzyl azide (1.0-1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in a small amount of water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in a small amount of water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn from colorless to a pale yellow/green.
-
Stir the reaction vigorously at room temperature. Monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 1-benzyl-4-(3,5-dimethylphenyl)-1H-1,2,3-triazole as a white solid.[11]
Expected Characterization of 1-Benzyl-4-(3,5-dimethylphenyl)-1H-1,2,3-triazole:
Based on analogous structures, the following NMR characteristics are expected:[12]
-
¹H NMR: Resonances for the two methyl groups on the phenyl ring (around δ 2.3-2.4 ppm), a singlet for the benzylic CH₂ group (around δ 5.5-5.6 ppm), a singlet for the triazole proton (around δ 7.6-7.8 ppm), and multiplets for the aromatic protons.
-
¹³C NMR: Signals for the methyl carbons, the benzylic carbon, the carbons of the two aromatic rings, and the two carbons of the triazole ring.
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for more effective troubleshooting and optimization.
Sonogashira Coupling Catalytic Cycle
The Sonogashira reaction proceeds through a synergistic interplay between palladium and copper catalysts.[4]
Figure 3: Simplified catalytic cycles of the Sonogashira reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-bromo-3,5-dimethylbenzene).
-
Transmetalation: Concurrently, the terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then transfers the acetylide group to the palladium(II) complex.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the coupled product (the aryl alkyne) and regenerate the Pd(0) catalyst.
CuAAC Catalytic Cycle
The CuAAC reaction is believed to proceed through a multi-step mechanism involving copper acetylide intermediates.[1][13]
Figure 4: Proposed catalytic cycle for the CuAAC reaction.
-
Formation of Copper Acetylide: The Cu(I) catalyst reacts with the terminal alkyne to form a copper acetylide.
-
Coordination and Cycloaddition: The azide coordinates to the copper center, which activates it for nucleophilic attack on the alkyne, leading to the formation of a six-membered copper(III) metallacycle.
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a copper triazolide, which is then protonated (by water or other protic sources in the medium) to release the 1,2,3-triazole product and regenerate the Cu(I) catalyst.
Safety and Handling
1-Ethynyl-3,5-dimethylbenzene:
-
Combustible liquid.
-
Harmful if swallowed.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Sonogashira Coupling:
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
The reaction can be exothermic, and appropriate temperature control should be in place.[12]
Click Chemistry (CuAAC):
-
Sodium Azide and Organic Azides: Sodium azide is acutely toxic. Organic azides, especially those with low molecular weight, can be explosive and should be handled with care, avoiding heat, shock, and friction. It is often preferable to generate azides in situ and use them without isolation.[10]
-
Copper Salts: Copper salts can be toxic and should be handled with appropriate care.
Conclusion
1-Ethynyl-3,5-dimethylbenzene is a versatile and strategically important building block for the synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC click chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and materials science to effectively utilize this reagent in their synthetic endeavors. The unique structural features of the 3,5-dimethylphenyl moiety offer valuable opportunities for modulating molecular properties and exploring new chemical space. As with all chemical procedures, adherence to safety protocols is paramount for successful and safe experimentation.
References
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Application Notes and Protocols for Reactions Involving 1-Ethynyl-3,5-dimethylbenzene
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup for key reactions involving 1-Ethynyl-3,5-dimethylbenzene. This versatile terminal alkyne serves as a valuable building block in organic synthesis, finding applications in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. These notes are designed to offer not just procedural steps, but also the underlying scientific rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Introduction: The Synthetic Utility of 1-Ethynyl-3,5-dimethylbenzene
1-Ethynyl-3,5-dimethylbenzene, also known as 3,5-dimethylphenylacetylene, is an aromatic terminal alkyne. The presence of the terminal alkyne functionality provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The 3,5-dimethyl substitution pattern on the phenyl ring offers steric hindrance that can influence regioselectivity in certain reactions and provides a lipophilic handle that can be advantageous in modulating the physicochemical properties of target molecules in drug discovery programs.
This guide will focus on three cornerstone reactions of 1-Ethynyl-3,5-dimethylbenzene:
-
Palladium-Catalyzed Sonogashira Coupling: A robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": A highly efficient and bio-orthogonal reaction for the synthesis of 1,2,3-triazoles.
-
Anionic Polymerization: A method to generate polymers with a conjugated backbone, of interest in materials science.
For each reaction, a detailed protocol is provided, accompanied by mechanistic insights, safety considerations, and characterization guidelines.
Safety and Handling of 1-Ethynyl-3,5-dimethylbenzene
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 1-Ethynyl-3,5-dimethylbenzene.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[1]
-
Storage: Store 1-Ethynyl-3,5-dimethylbenzene in a tightly sealed container in a cool, dry place away from oxidizing agents.[1]
-
Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste. Unused or expired material should be disposed of through an environmental health and safety office.[2] Reaction mixtures should be carefully quenched before disposal.[2]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₀ |
| Molecular Weight | 130.19 g/mol [3] |
| Boiling Point | 206.3 °C at 760 mmHg[1] |
| Density | 0.93 g/cm³[1] |
| Flash Point | 66.8 °C[1] |
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][4][5]
Mechanistic Rationale
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic than the parent alkyne. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.[5]
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Detailed Experimental Protocol: Synthesis of 1-((4-Bromophenyl)ethynyl)-3,5-dimethylbenzene
This protocol is adapted from a similar synthesis.[6]
Materials:
-
1-Ethynyl-3,5-dimethylbenzene
-
1-Bromo-4-iodobenzene
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a 50 mL Schlenk flask under an inert atmosphere, add 1-bromo-4-iodobenzene (1.0 mmol, 282.9 mg), PdCl₂ (0.02 mmol, 3.5 mg), PPh₃ (0.08 mmol, 21.0 mg), and CuI (0.04 mmol, 7.6 mg).
-
Add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL) via syringe.
-
To the stirred solution, add 1-Ethynyl-3,5-dimethylbenzene (1.2 mmol, 156.2 mg) dropwise via syringe.
-
Heat the reaction mixture to 50 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure product.[7]
Expected Yield: Based on similar reactions, a yield of 50-70% can be expected.
Characterization of 1-((4-Bromophenyl)ethynyl)-3,5-dimethylbenzene
The structure of the product can be confirmed by NMR spectroscopy. Based on a closely related compound, the following spectral data are expected:[6]
-
¹H NMR (CDCl₃):
-
Aromatic protons of the 3,5-dimethylphenyl group will appear as singlets around δ 7.16 ppm (2H) and δ 6.98 ppm (1H).
-
Aromatic protons of the 4-bromophenyl group will appear as doublets around δ 7.36-7.47 ppm (4H).
-
Methyl protons will appear as a singlet around δ 2.30 ppm (6H).
-
-
¹³C NMR (CDCl₃):
-
Alkynyl carbons will appear around δ 87.6 and 90.9 ppm.
-
Aromatic carbons will appear in the range of δ 122-138 ppm.
-
Methyl carbons will appear around δ 21.1 ppm.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a prime example of "click chemistry," a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[3] It involves the reaction of a terminal alkyne with an azide to form a 1,4-disubstituted 1,2,3-triazole.[8]
Mechanistic Rationale
The copper(I)-catalyzed azide-alkyne cycloaddition proceeds through a stepwise mechanism, which accounts for its high regioselectivity, in contrast to the uncatalyzed thermal Huisgen cycloaddition that often yields a mixture of regioisomers.[9] The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, leading to a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-(3,5-dimethylphenyl)-1H-1,2,3-triazole
This protocol is a general procedure adapted for the specific substrates.
Materials:
-
1-Ethynyl-3,5-dimethylbenzene
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1-Ethynyl-3,5-dimethylbenzene (1.0 mmol, 130.2 mg) and benzyl azide (1.1 mmol, 146.4 mg) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 39.6 mg) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 25.0 mg) in water (1 mL).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to obtain the pure triazole.
Expected Yield: High yields, often exceeding 90%, are characteristic of this reaction.
Characterization of 1-Benzyl-4-(3,5-dimethylphenyl)-1H-1,2,3-triazole
The product can be characterized by its spectroscopic data.
-
¹H NMR (CDCl₃):
-
A singlet for the triazole proton is expected around δ 7.5-8.0 ppm.
-
Aromatic protons of the benzyl and 3,5-dimethylphenyl groups will appear in the aromatic region (δ 7.0-7.5 ppm).
-
A singlet for the benzylic methylene protons will be observed around δ 5.5 ppm.
-
A singlet for the methyl protons will be present around δ 2.3 ppm.
-
-
¹³C NMR (CDCl₃):
-
The two carbons of the triazole ring will appear around δ 120-150 ppm.
-
Aromatic carbons will resonate in the δ 125-140 ppm range.
-
The benzylic carbon will be around δ 54 ppm.
-
The methyl carbons will appear around δ 21 ppm.
-
Anionic Polymerization of 1-Ethynyl-3,5-dimethylbenzene
Anionic polymerization of terminal alkynes can lead to the formation of conjugated polymers. The polymerization is typically initiated by a strong base, such as an organolithium reagent.[10][11]
Mechanistic Rationale
The anionic polymerization is initiated by the deprotonation of the terminal alkyne by a strong base, like n-butyllithium, to form a lithium acetylide. This acetylide then acts as a nucleophile, attacking the terminal alkyne of another monomer molecule. This process of propagation continues, leading to the growth of the polymer chain. The polymerization is terminated by the addition of a quenching agent, such as methanol.
Caption: Schematic of the anionic polymerization of a terminal alkyne.
Detailed Experimental Protocol
This protocol requires stringent anhydrous and anaerobic conditions.
Materials:
-
1-Ethynyl-3,5-dimethylbenzene, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes, titrated solution
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Anhydrous hexanes
Equipment:
-
Schlenk line and glassware
-
Dry, septum-sealed reaction flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes and needles
Procedure:
-
Assemble the Schlenk glassware and flame-dry under vacuum. Backfill with an inert gas.
-
In the reaction flask, add anhydrous THF (20 mL) via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 1-Ethynyl-3,5-dimethylbenzene (5.0 mmol, 651 mg) to the cooled THF.
-
Slowly add a titrated solution of n-BuLi in hexanes (0.1 mmol) dropwise to the stirred monomer solution. The initiation is often indicated by a color change.
-
Allow the polymerization to proceed at -78 °C for 2-4 hours. The viscosity of the solution will increase as the polymer forms.
-
Quench the polymerization by the slow addition of anhydrous methanol (2 mL).
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexanes.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Characterization of the Polymer
The resulting polymer can be characterized by various techniques:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure. The disappearance of the acetylenic proton signal and the appearance of broad signals corresponding to the polymer backbone are expected.
-
UV-Vis Spectroscopy: To investigate the electronic properties of the conjugated polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Conclusion
1-Ethynyl-3,5-dimethylbenzene is a valuable and versatile building block in modern organic synthesis. The protocols detailed in these application notes for Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, and anionic polymerization provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. By understanding the underlying mechanisms and adhering to safe laboratory practices, these powerful reactions can be effectively employed in the development of novel pharmaceuticals and advanced materials.
References
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Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace. Retrieved from [Link]
-
Sonogashira coupling. (2023, October 27). In Wikipedia. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
-
Sonogashira Coupling. (2021, August 15). Chemistry LibreTexts. [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
An improved procedure for the preparation of 1‐benzyl‐1H‐1,2,3‐triazoles from benzyl azides. (n.d.). ResearchGate. Retrieved from [Link]
-
Procedures for Homogeneous Anionic Polymerization. (1965). Journal of Polymer Science Part A: General Papers, 3(3), 965-975. [Link]
-
1-Ethynyl-3,5-dimethylbenzene. (n.d.). PubChem. Retrieved from [Link]
-
Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Copper-catalyzed azide-alkyne cycloaddition of benzyl azide (1a) and... (n.d.). ResearchGate. Retrieved from [Link]
-
Procedures for Homogeneous Anionic Polymerization. (1965). Journal of Polymer Science Part A: General Papers, 3(3), 965-975. [Link]
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Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. (2022). Polymers, 14(5), 900. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
carbon-13 NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Anionic Polymerization of Methyl Methacrylate with Lithium N-Benzyltrimethylsilylamide. (2023). Polymers, 15(16), 3423. [Link]
-
1 Anionic Vinyl Polymerization. (n.d.). In Anionic Polymerization (pp. 1-52). [Link]
-
4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1530–1534. [Link]
-
copper catalyzed azide-alkyne cycloaddition reactions involving 1,5-dibenzyl-3- propargyl. (2023). Journal Marocain de Chimie Hétérocyclique, 22(2), 14-20. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Thesis Cosimo Boldrini.indb. (2019). University of Groningen. [Link]
-
Anionic Polymerization. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and crystal structure of 6-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl). (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 2050-2054. [Link]
-
Interpreting the Carbon-13 NMR spectrum of 1,3-dimethylbenzene. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. (2019). Molecules, 24(5), 973. [Link]
-
Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization. (2019). Angewandte Chemie International Edition, 58(35), 12054-12058. [Link]
-
proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
-
(n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
-
How many peaks are there in the 13C NMR spectrum of 1,4 dimethylbenzene|NMR|AQA A Level|Saad Anwar. (2023, March 24). YouTube. [Link]
-
¹H NMR of (ethynyl)benzene 1 k, and (ethynyl‐d)benzene 2 k in DMSO‐d6 at 400 MHz. (n.d.). ResearchGate. Retrieved from [Link]
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Application Note: Advanced Catalytic Protocols for 1-Ethynyl-3,5-dimethylbenzene
Executive Summary & Substrate Profile
This technical guide details the catalytic functionalization of 1-Ethynyl-3,5-dimethylbenzene (also known as 3,5-dimethylphenylacetylene). Unlike unsubstituted phenylacetylene, the 3,5-dimethyl analog offers unique steric and electronic advantages. The meta-methyl groups increase solubility in organic solvents—critical for polymer applications—and provide moderate electron donation without the steric hindrance associated with ortho-substitution.
This guide covers three primary catalytic workflows:
-
Stereoselective Polymerization: Rhodium-catalyzed synthesis of helical poly(phenylacetylene) derivatives.
-
C-C Bond Formation: Palladium-catalyzed Sonogashira cross-coupling for molecular wire synthesis.
-
Atom-Economic Hydration: Gold(I)-catalyzed conversion to acetophenones.
Chemical Profile
| Property | Specification |
| Structure | Terminal Alkyne on 3,5-Dimethylbenzene core |
| CAS Number | 766-97-2 |
| Molecular Weight | 144.21 g/mol |
| Key Reactivity | Alkyne polymerization, C-H activation, Hydrofunctionalization |
| Storage | 2–8°C, under Argon (prevent oxidative homocoupling) |
Module A: Stereoselective Polymerization (Rh-Catalysis)
Application: Synthesis of conductive, helical polymers for optoelectronics and membrane separation. Scientific Rationale: Rhodium(I) complexes, specifically [Rh(nbd)Cl]2 (norbornadiene rhodium chloride dimer), are the gold standard for polymerizing substituted phenylacetylenes. The 3,5-dimethyl substitution pattern is critical here; it prevents the "stacking" issues common in unsubstituted poly(phenylacetylene), resulting in soluble, high-molecular-weight polymers with high cis-stereoregularity.
Catalytic System
-
Precatalyst: [Rh(nbd)Cl]2[1]
-
Cocatalyst/Ligand: Triethylamine (Et3N) or chiral amines (for induced helicity).
-
Solvent: THF or Toluene (Solvent polarity influences cis/trans ratio).
Experimental Protocol
Scale: 1.0 mmol Monomer
-
Preparation: In a glovebox or under strict Schlenk conditions, dissolve 1-Ethynyl-3,5-dimethylbenzene (144 mg, 1.0 mmol) in dry THF (2.0 mL).
-
Catalyst Solution: Prepare a stock solution of [Rh(nbd)Cl]2 in THF.
-
Initiation: Add the catalyst solution to the monomer to achieve a [M]/[Rh] ratio of 100:1.
-
Cocatalyst: Immediately add Et3N (10 equiv relative to Rh). The solution should turn deep yellow/orange, indicating the formation of the active Rh-alkynyl species.
-
Propagation: Stir at 30°C for 2 hours. The viscosity will increase significantly.
-
Termination: Quench by pouring the reaction mixture into a large excess of methanol (100 mL).
-
Purification: Filter the precipitated yellow polymer, wash with methanol, and dry under vacuum.
Expected Outcome: >90% yield of yellow solid; cis content >85% (determined by 1H NMR).
Mechanism Visualization (Rh-Insertion)
Caption: Rhodium-catalyzed coordination-insertion mechanism yielding stereoregular polymers.
Module B: Sonogashira Cross-Coupling (Pd/Cu System)
Application: Synthesis of diarylalkynes for molecular electronics (OLEDs) and rigid linkers in drug discovery. Scientific Rationale: The 3,5-dimethyl groups provide steric bulk that suppresses homocoupling (Glaser coupling) side reactions, making this substrate highly efficient in Sonogashira protocols. A Pd(II)/Cu(I) synergistic cycle is recommended for high turnover numbers (TON).
Catalytic System
-
Catalyst: Pd(PPh3)2Cl2 (2-5 mol%)
-
Cocatalyst: CuI (1-3 mol%)
-
Base/Solvent: Diethylamine (Et2NH) or Triethylamine (Et3N). Can be used as solvent and base.
Experimental Protocol
Target: Coupling with 4-Iodoanisole (Model Electrophile)
-
Charge: To a flame-dried Schlenk flask, add Pd(PPh3)2Cl2 (14 mg, 0.02 mmol), CuI (4 mg, 0.02 mmol), and 4-Iodoanisole (234 mg, 1.0 mmol).
-
Degas: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen causes rapid homocoupling of the alkyne.
-
Solvent/Base: Add degassed Et3N (3 mL) and dry THF (3 mL).
-
Addition: Add 1-Ethynyl-3,5-dimethylbenzene (158 mg, 1.1 mmol) via syringe.
-
Reaction: Stir at room temperature for 4–6 hours. Monitoring by TLC should show the disappearance of the iodide.
-
Workup: Dilute with diethyl ether, wash with saturated NH4Cl (to remove Cu), dry over MgSO4, and concentrate.
-
Isolation: Flash chromatography (Hexanes/EtOAc).
Troubleshooting:
-
Black Precipitate: Palladium black formation. Indicates ligand dissociation. Increase phosphine load or lower temperature.
-
Homocoupling Product: Oxygen leak. Ensure rigorous degassing.
Catalytic Cycle Visualization
Caption: Synergistic Pd/Cu catalytic cycle. The copper cycle activates the alkyne for transmetallation.
Module C: Gold-Catalyzed Hydration (Green Synthesis)
Application: Synthesis of 3',5'-dimethylacetophenone without toxic mercury salts or harsh acidic conditions.
Scientific Rationale: Gold(I) catalysts act as soft Lewis acids, activating the alkyne
Catalytic System
-
Catalyst: [(IPr)AuCl] / AgOTf or water-soluble [Au(TPPTS)Cl].
-
Loading: 0.1 – 1.0 mol%.
-
Solvent: Methanol/Water (10:1).
Experimental Protocol
-
Mixture: In a vial, combine 1-Ethynyl-3,5-dimethylbenzene (1.0 mmol) and MeOH/H2O (2 mL, 10:1 ratio).
-
Catalyst Activation: Add [(IPr)AuCl] (0.5 mol%) and AgOTf (0.5 mol%). Note: Premixing the catalyst and silver salt in MeOH for 5 mins generates the active cationic Au(I) species.
-
Reaction: Stir at 60°C for 2 hours.
-
Workup: Evaporate MeOH. Extract the aqueous residue with DCM.
-
Analysis: The product, 3',5'-dimethylacetophenone, is typically obtained in quantitative yield without chromatography.
References
-
Polymerization of Phenylacetylenes
- Masuda, T. et al.
-
Sonogashira Coupling Protocols
- Doucet, H. et al. "Sonogashira Coupling." Organic Chemistry Portal.
-
Gold-Catalyzed Hydration
- Plenio, H. et al. "Homogenous Catalysis with Gold: Efficient Hydration of Phenylacetylene in Aqueous Media." Inorganic Chemistry / Uni Wuppertal.
-
Substrate Data
- PubChem Compound Summary for CID 4661321 (1-Ethynyl-3,5-dimethylbenzene).
Sources
Application Notes and Protocols: 1-Ethynyl-3,5-dimethylbenzene as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Advantage of 1-Ethynyl-3,5-dimethylbenzene
In the landscape of modern organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 1-Ethynyl-3,5-dimethylbenzene, a structurally unique arylacetylene, has emerged as a valuable synthon for researchers in drug discovery, materials science, and polymer chemistry. Its distinct molecular framework, characterized by a terminal alkyne and a symmetrically disubstituted benzene ring, offers a confluence of reactivity and structural control.
The terminal alkyne group serves as a versatile handle for a variety of powerful coupling reactions, most notably the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The 3,5-dimethyl substitution pattern on the aromatic ring provides several key advantages:
-
Steric Influence: The methyl groups exert a moderate steric effect, which can influence the regioselectivity of certain reactions and impact the conformational preferences of the resulting products.
-
Electronic Effects: As electron-donating groups, the methyl substituents increase the electron density of the aromatic ring, potentially modulating the reactivity of the alkyne and the properties of the final molecule.
-
Solubility and Crystallinity: The non-polar methyl groups can enhance the solubility of both the building block and its derivatives in organic solvents, facilitating reaction setup and purification. Furthermore, the symmetrical nature of the substitution can promote crystallinity in the resulting complex molecules.
This application note provides detailed protocols for the utilization of 1-ethynyl-3,5-dimethylbenzene in key synthetic transformations, offering insights into the experimental design and rationale for its use in constructing sophisticated molecular systems.
Physicochemical and Safety Data
A comprehensive understanding of the physical and chemical properties of 1-ethynyl-3,5-dimethylbenzene is essential for its safe and effective handling in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀ | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| CAS Number | 6366-06-9 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 206.3 ± 29.0 °C (Predicted) | [2] |
| Density | 0.93 ± 0.1 g/cm³ (Predicted) | [2] |
| Storage | Sealed in dry, 2-8°C | [3] |
Safety and Handling:
1-Ethynyl-3,5-dimethylbenzene is classified as a combustible liquid and may be harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Applications and Protocols
The utility of 1-ethynyl-3,5-dimethylbenzene as a building block is best demonstrated through its application in robust and high-yielding coupling reactions. The following sections provide detailed, step-by-step protocols for its use in Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions, and as a monomer for polymerization.
Sonogashira Coupling: Forging Carbon-Carbon Bonds with Precision
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[3][4][5]. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are prevalent motifs in pharmaceuticals and organic electronic materials.
Causality of Experimental Design: The choice of a palladium catalyst, a copper(I) co-catalyst, and a base is critical for the success of the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition to the aryl halide and the subsequent reductive elimination to form the product. The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The use of an inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalysts from deactivation.
Diagram: Sonogashira Coupling Experimental Workflow.
Protocol: Sonogashira Coupling of 1-Ethynyl-3,5-dimethylbenzene with 4-Iodoanisole
This protocol is adapted from a similar procedure for a related compound and is expected to provide good to excellent yields.
Materials:
-
1-Ethynyl-3,5-dimethylbenzene
-
4-Iodoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup:
-
To a dry, 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol, 1.0 equiv).
-
Add 1-ethynyl-3,5-dimethylbenzene (1.2 mmol, 1.2 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous triethylamine (10 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(4-methoxyphenyl)-2-(3,5-dimethylphenyl)acetylene.
-
Expected Outcome and Characterization:
The expected product is a solid or oil. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of Click Chemistry
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides[6][7]. This reaction is a prime example of "click chemistry" due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. The resulting triazole ring is a stable and versatile linker in medicinal chemistry and materials science.
Causality of Experimental Design: The key to the CuAAC reaction is the in situ generation of a copper(I) catalyst, typically from a copper(II) salt and a reducing agent like sodium ascorbate. The copper(I) species is believed to form a copper acetylide, which then reacts with the azide in a stepwise manner to form the triazole ring. The reaction is often performed in a mixture of solvents, such as t-butanol and water, to dissolve both the organic and inorganic reagents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. researchgate.net [researchgate.net]
- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 6. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
Advancing Synthesis with 1-Ethynyl-3,5-dimethylbenzene: A Green Chemistry Perspective
Introduction: 1-Ethynyl-3,5-dimethylbenzene, a versatile terminal alkyne, is a valuable building block in the synthesis of a wide array of organic molecules, from pharmaceuticals to advanced materials. This guide provides detailed application notes and protocols for the utilization of 1-Ethynyl-3,5-dimethylbenzene in key chemical transformations, with a dedicated focus on the principles of green chemistry. By embracing sustainable practices, researchers can not only mitigate the environmental impact of their work but also often achieve higher efficiency, selectivity, and safety. This document is intended for researchers, scientists, and drug development professionals seeking to integrate greener methodologies into their synthetic workflows.
Physicochemical and Safety Profile of 1-Ethynyl-3,5-dimethylbenzene
A thorough understanding of the substrate's properties is paramount for designing effective and safe synthetic protocols.
Table 1: Physicochemical Properties of 1-Ethynyl-3,5-dimethylbenzene and a Structural Analog.
| Property | 1-Ethynyl-3,5-dimethylbenzene | 1-Ethynyl-3,5-dimethoxybenzene (Analog for Comparison) |
| Molecular Formula | C₁₀H₁₀ | C₁₀H₁₀O₂ |
| Molecular Weight | 130.19 g/mol | 162.18 g/mol |
| Appearance | Colorless to light yellow liquid | Solid |
| Boiling Point | 206.3±29.0 °C (Predicted) | 264.1±30.0 °C at 760 mmHg |
| Melting Point | Not available | 44-48 °C |
| Density | 0.93±0.1 g/cm³ (Predicted) | 1.1±0.1 g/cm³ |
| LogP | 2.9 (Computed) | 2.11 (Computed) |
| Solubility | Insoluble in water; soluble in common organic solvents. | Insoluble in water; soluble in many organic solvents. |
Safety and Handling: 1-Ethynyl-3,5-dimethylbenzene is a combustible liquid and may be harmful if swallowed. It can cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Core Green Chemistry Strategies for Synthesizing with 1-Ethynyl-3,5-dimethylbenzene
The following sections detail green approaches for two of the most powerful and versatile reactions of terminal alkynes: the Sonogashira cross-coupling and the azide-alkyne cycloaddition (click chemistry).
Green Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a cornerstone of C-C bond formation, creating a crucial link between a terminal alkyne and an aryl or vinyl halide. Traditional protocols often rely on volatile organic solvents and copper co-catalysts, which present environmental and health concerns.
-
Elimination of Copper Co-catalysts: Copper(I) salts can be toxic and can lead to the undesirable homocoupling of the alkyne (Glaser coupling). Copper-free protocols mitigate these issues, leading to cleaner reaction profiles and simplified purification.
-
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing Sonogashira couplings in water or aqueous-organic mixtures can significantly reduce the environmental footprint of the synthesis.
-
Use of Greener Organic Solvents: When organic solvents are necessary, bio-based alternatives like 2-methyltetrahydrofuran (2-MeTHF) offer a more sustainable option compared to traditional petroleum-derived solvents.
-
Heterogeneous and Recyclable Catalysts: Immobilizing the palladium catalyst on a solid support facilitates its recovery and reuse, reducing waste and the cost associated with precious metal catalysts.
Caption: A generalized workflow for a green Sonogashira coupling reaction.
This protocol demonstrates a copper-free Sonogashira coupling in an environmentally benign solvent system.
Protocol:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 1-Ethynyl-3,5-dimethylbenzene (1.0 mmol, 1.0 eq.), 4-iodotoluene (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, or a heterogeneous catalyst like Pd/C at 1-2 mol%).
-
Solvent Addition: Add a degassed mixture of water and a co-solvent such as ethanol or isopropanol (e.g., 3:1 v/v, 5 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If a heterogeneous catalyst was used, it can be recovered by filtration. Add water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Self-Validation: The absence of the diyne homocoupling product (from 1-Ethynyl-3,5-dimethylbenzene) in the crude reaction mixture, as confirmed by GC-MS or ¹H NMR, validates the effectiveness of the copper-free system. Successful catalyst recovery and reuse in a subsequent run with minimal loss of activity would further validate the green credentials of the protocol.
Green Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. Green approaches to this reaction focus on minimizing copper contamination, using benign solvents, and employing alternative energy sources.
-
Heterogeneous Copper Catalysts: Using copper nanoparticles immobilized on a solid support (e.g., charcoal, alumina, or polymers) allows for easy catalyst removal by filtration and subsequent reuse, preventing copper leaching into the product. This is particularly crucial in pharmaceutical applications where metal contamination is strictly regulated.
-
Bio-based Solvents: Solvents derived from biomass, such as Cyrene™, have emerged as viable green alternatives to traditional polar aprotic solvents like DMF and DMSO.
-
Alternative Energy Sources: Ultrasound irradiation can promote the CuAAC reaction, often leading to shorter reaction times and higher yields, even in aqueous media.
-
Solvent-Free Conditions: In some cases, the reaction can be performed neat (without a solvent), which represents the pinnacle of green solvent use.
Caption: A streamlined workflow for a green azide-alkyne cycloaddition.
This protocol highlights the use of a recyclable catalyst and an alternative energy source in an environmentally friendly solvent.
Protocol:
-
Catalyst Preparation (if necessary): Prepare or procure a heterogeneous copper catalyst (e.g., copper nanoparticles on a support).
-
Reaction Setup: In a suitable vessel, suspend the heterogeneous copper catalyst (e.g., 1-5 mol%) in water (5 mL).
-
Reagent Addition: Add 1-Ethynyl-3,5-dimethylbenzene (1.0 mmol, 1.0 eq.) and benzyl azide (1.0 mmol, 1.0 eq.) to the suspension.
-
Reaction: Immerse the vessel in an ultrasonic bath and irradiate at room temperature or with gentle warming (e.g., 40-50 °C) for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with water and ethanol, dried, and stored for reuse.
-
Purification: The aqueous filtrate containing the product may be cooled to induce precipitation. The solid product is then collected by filtration, washed with cold water, and dried under vacuum.
Self-Validation: The successful recovery and reuse of the copper catalyst for at least three cycles with consistent product yields (e.g., >90% of the initial yield) would validate the robustness and green credentials of the heterogeneous catalyst. The short reaction time compared to conventional heating methods demonstrates the efficiency of ultrasound assistance.
Evaluating the "Greenness" of a Synthesis: Atom Economy and E-Factor
To objectively assess the sustainability of a chemical process, quantitative metrics are essential.
-
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor provides a more holistic view by quantifying the total waste generated per unit of product. Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
Table 2: Illustrative Green Metrics for the Synthesis of 1-Benzyl-4-(3,5-dimethylphenyl)-1H-1,2,3-triazole
| Metric | Calculation | Result | Interpretation |
| Atom Economy | Reactants: 1-Ethynyl-3,5-dimethylbenzene (130.19 g/mol ) + Benzyl Azide (133.15 g/mol ). Product: 1-Benzyl-4-(3,5-dimethylphenyl)-1H-1,2,3-triazole (263.34 g/mol ). (263.34 / (130.19 + 133.15)) x 100 | 100% | The reaction is a cycloaddition, meaning all atoms of the reactants are incorporated into the final product. This represents the ideal scenario for atom economy. |
| E-Factor (Example) | Assuming a 95% yield (0.95 mmol product, 0.250 g) from 1 mmol of reactants, using 5 mL of water as the solvent, and generating minimal other waste. E-Factor ≈ (Mass of unreacted starting materials + Mass of solvent lost + Mass of byproducts) / Mass of product. For simplicity, if we only consider the solvent as waste (assuming it's not recycled), E-Factor ≈ 5 g / 0.250 g | ~20 | This value is highly dependent on the solvent usage and yield. A lower E-Factor indicates a greener process. For comparison, E-factors in the pharmaceutical industry can often be in the range of 25-100 or even higher. |
By prioritizing reactions with high atom economy and minimizing waste to achieve a low E-Factor, chemists can make significant strides towards more sustainable synthetic practices.
Conclusion
The application of green chemistry principles to syntheses involving 1-Ethynyl-3,5-dimethylbenzene offers substantial benefits, including reduced environmental impact, enhanced safety, and often, improved process efficiency. By adopting copper-free conditions and aqueous media for Sonogashira couplings, and employing heterogeneous catalysts and alternative energy sources for click chemistry, researchers can align their work with the goals of sustainable science. The protocols and conceptual frameworks presented in this guide are intended to empower scientists to design and execute cleaner, more efficient, and responsible chemical syntheses.
References
-
Chemsrc. 1-Ethynyl-3,5-dimethoxybenzene | CAS#:171290-52-1. Available from: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available from: [Link]
-
PubChem. 1-Ethynyl-3,5-dimethylbenzene. Available from: [Link]
-
A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). PubMed. Available from: [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Teaching Atom Economy and E-Factor Concepts through a Green Laboratory Experiment: Aerobic Oxidative Cleavage of meso-Hydrobenzoin to Benzaldehyde Using a Heterogeneous Catalyst. Journal of Chemical Education. Available from: [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Available from: [Link]
-
Heterogeneous Copper Catalyst for the Cycloaddition of Azides and Alkynes Without Additives under Ambient Conditions. Request PDF. Available from: [Link]
-
Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. ResearchGate. Available from: [Link]
-
Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI. Available from: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Available from: [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. Available from: [Link]
- Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero
Troubleshooting & Optimization
Technical Support Center: 1-Ethynyl-3,5-dimethylbenzene (CAS 6366-06-9)
Topic: Troubleshooting Common Side-Products & Reaction Anomalies Document ID: TSC-ALKYNE-35DMB-001 Audience: Synthetic Chemists, Process Engineers, Medicinal Chemists[1]
Welcome to the Technical Support Center
You are likely working with 1-Ethynyl-3,5-dimethylbenzene (also known as 3,5-Dimethylphenylacetylene) as a linker in MOF synthesis, a precursor for "Click" chemistry, or a fragment in drug discovery.[1]
While the meta-methyl groups provide steric protection and solubility, the terminal alkyne moiety is highly reactive. This guide addresses the three most common "ghost" products that haunt these reactions: oxidative homocoupling (Glaser) , hydration (ketone formation) , and oligomerization .
Module 1: The "Blue Ghost" (Glaser Homocoupling)
Issue: You are attempting a Sonogashira coupling or Click reaction, but you observe a highly non-polar side product that often exhibits strong blue/purple fluorescence under UV light. The Culprit: Oxygen + Copper Catalyst.[1][2][3][4] The Side Product: 1,4-bis(3,5-dimethylphenyl)buta-1,3-diyne.[1]
The Mechanism: A Tale of Two Cycles
In copper-catalyzed reactions (Sonogashira, CuAAC), the Cu(I) species is intended to activate the alkyne.[3] However, in the presence of even trace oxygen, the system enters the Glaser-Hay Cycle , dimerizing your starting material rather than coupling it to your halide.
Diagnostic Data
| Feature | 1-Ethynyl-3,5-dimethylbenzene (Starting Material) | Homocoupling Side-Product (Diyne) |
| TLC ( | High (Non-polar) | Very High (Moves with solvent front) |
| UV Vis | Weak fluorescence | Intense Blue/Purple Fluorescence |
| Signal Disappears completely | ||
Visualization: The Competitive Pathway
The following diagram illustrates how Oxygen hijacks the Copper cycle.
Caption: Figure 1. Competition between the desired Pd-catalyzed cross-coupling and the O2-mediated Glaser homocoupling.
Protocol: The "Freeze-Pump-Thaw" Standard
Sparging with nitrogen is often insufficient for sensitive aryl alkynes.[1] Use this self-validating protocol to ensure anaerobic conditions.
-
Seal: Place solvent/reagents in a Schlenk flask. Seal strictly.
-
Freeze: Submerge flask in liquid nitrogen (
) until solvent is solid. -
Pump: Open to high vacuum (5-10 min). Validation: Manometer must drop to
mbar.[1] -
Thaw: Close vacuum. Thaw in warm water bath. Observation: Gas bubbles will erupt from the melting solid.[1]
-
Repeat: Perform cycles 2-4 three times.
-
Backfill: Fill with Argon/Nitrogen.[1]
Module 2: The "Wet" Impurity (Hydration)
Issue: You observe a new carbonyl peak in IR or NMR, and your yield is low. The Culprit: Water + Lewis Acid (Metal Catalyst). The Side Product: 3',5'-Dimethylacetophenone (Methyl Ketone).[1]
The Mechanism: Markovnikov Hydration
Terminal alkynes are prone to hydration in the presence of transition metals (Au, Pd, Pt, Hg) if water is present. The reaction follows Markovnikov's rule, placing the oxygen on the internal carbon (stabilized by the aromatic ring).
Diagnostic Data
| Method | Signal to Look For |
| IR Spectroscopy | Strong stretch at |
| New singlet at | |
| Mass Spec | M+18 peak relative to alkyne (MW 130 |
Corrective Action
-
Solvent Drying: Use molecular sieves (
or ) activated at 300°C.[1] -
Base Selection: In Sonogashira coupling, switch to anhydrous bases (e.g.,
) rather than aqueous amines if hydration is persistent.[1]
Module 3: Troubleshooting FAQ
Q: I see a messy baseline in the aromatic region of my NMR. What is it?
A: This is likely oligomerization .[1] Under high temperatures (
-
Fix: Lower reaction temperature and add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) if the mechanism permits.[1]
Q: My starting material turned yellow/brown during storage. Is it ruined? A: Not necessarily. Terminal alkynes oxidize slowly in air to form diynes (yellowing).[1]
-
Test: Run a TLC.[1] If the alkyne spot is still dominant, purify via a short silica plug (Hexane eluent). The non-polar diyne will elute first; the polar oxidation products will stick.
Q: Can I use Copper-free Sonogashira to avoid the Glaser product? A: Yes. This is the recommended "Nuclear Option" if homocoupling is uncontrollable.
-
Protocol: Use
or with a pyrrolidine base.[1] The reaction is slower but eliminates the copper cycle entirely, making the Glaser product mechanistically impossible.
Decision Tree: Identifying Your Impurity
Use this logic flow to rapidly identify the side-product based on standard lab observations.
Caption: Figure 2.[1] Rapid diagnostic logic for 1-Ethynyl-3,5-dimethylbenzene impurities.
References
-
Sonogashira Coupling Mechanism & Side Reactions: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews.
-
Glaser Homocoupling Mechanism: Vilhelmsen, M. H., et al. (2006).[1] Mechanism of the Copper-Catalyzed Oxidative Coupling of Alkynes. Organic Letters.
-
Alkyne Hydration: Kutscheroff, M. (1881).[1] Ueber die Einwirkung von Kohlenwasserstoffen der Acetylenreihe auf Quecksilberoxyd und dessen Salze. Berichte der deutschen chemischen Gesellschaft.
-
General Reactivity of Aryl Alkynes: PubChem Compound Summary for CID 6432611, 1-Ethynyl-3,5-dimethylbenzene.[1] [1]
Sources
- 1. 1-Ethynyl-3,5-dimethoxybenzene | C10H10O2 | CID 4661321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
Stability issues of 1-Ethynyl-3,5-dimethylbenzene under reaction conditions
Subject: Stability & Reaction Optimization Guide for CAS 6366-06-9 Ticket ID: #TCH-892-DM Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Chemical Profile
User Query: "My 3,5-dimethylphenylacetylene is turning yellow in storage, and my Sonogashira coupling yields are low with high homocoupling byproducts. How do I stabilize this reagent and optimize the reaction?"
Technical Assessment: 1-Ethynyl-3,5-dimethylbenzene (CAS: 6366-06-9) is a terminal alkyne prone to two primary degradation pathways: oxidative homocoupling (Glaser type) and transition-metal catalyzed polymerization .[1] The 3,5-dimethyl substitution pattern increases the electron density of the aromatic ring via hyperconjugation, making the alkyne terminus slightly less acidic than phenylacetylene but significantly more nucleophilic. This electronic profile accelerates oxidative coupling rates in the presence of trace oxygen and copper.
| Property | Value | Critical Note |
| Boiling Point | ~206°C | High boiling point makes removal by rotovap difficult; requires vacuum distillation. |
| Flash Point | 66.8°C | Combustible.[1] Store away from heat sources. |
| Appearance | Colorless Liquid | Yellow/Brown indicates oligomerization or oxidation.[1] |
| Major Hazard | Homocoupling | Rapidly forms bis(3,5-dimethylphenyl)buta-1,3-diyne in air + Cu(I).[1] |
Interactive Troubleshooting Modules
Module A: Storage Stability (Pre-Reaction)
Issue: Reagent has turned from colorless to yellow/amber.
Diagnosis: The color change is a visual indicator of oligomerization or the formation of Glaser coupling products (diynes). Unlike simple phenylacetylene, the electron-donating methyl groups stabilize the radical intermediates formed during slow oxidation, promoting the formation of conjugated impurities that absorb blue light (appearing yellow).
Protocol: Reagent Rescue & Storage
-
Filtration: If solids are present (rare, usually indicates advanced polymerization), filter through a short plug of neutral alumina.
-
Distillation: For high-purity applications, perform vacuum distillation (approx. 80-90°C @ 10 mmHg).
-
Stabilization:
-
Store under Argon (Nitrogen is acceptable, but Argon is heavier and blankets better).[1]
-
Temperature: 4°C .
-
Inhibitors: For long-term storage (>3 months), add 0.1% BHT (butylated hydroxytoluene) as a radical scavenger.
-
Module B: Reaction Troubleshooting (During Reaction)
Issue: Sonogashira coupling produced the homocoupled diyne instead of the cross-coupled product.
Mechanism of Failure: In the catalytic cycle, Copper(I) forms a copper acetylide species.[1] If Oxygen is present, the copper acetylide undergoes aerobic oxidation (Glaser/Hay coupling) faster than the transmetallation to Palladium.
Visualizing the Failure Mode:
Caption: Figure 1. Competitive pathways. Oxygen leakage diverts the Copper Acetylide intermediate toward the parasitic Glaser homocoupling pathway.
Corrective Protocol: The "Degas-First" Method To suppress homocoupling of 1-Ethynyl-3,5-dimethylbenzene:
-
Solvent Degassing (Mandatory): Do not rely on simple N2 flushing. Sparge the solvent (THF, DMF, or Toluene) with Argon for 20 minutes before adding reagents. Alternatively, use the "Freeze-Pump-Thaw" method (3 cycles).
-
Slow Addition: If the homocoupling persists, add the alkyne dropwise over 1 hour to the mixture of Aryl Halide + Pd + Cu. This keeps the concentration of Copper Acetylide low relative to the Palladium catalyst.
-
Copper-Free Variant: If the substrate allows (i.e., using highly reactive Aryl Iodides), eliminate CuI entirely.[1] Use 2-3 equivalents of amine base (e.g., Piperidine or Pyrrolidine) which can facilitate the reaction without the copper co-catalyst, completely eliminating the Glaser side reaction.
Module C: Purification & Isolation (Post-Reaction)
Issue: Product is an oil contaminated with starting material and catalyst.[1]
Technical Insight:
The 3,5-dimethyl groups increase lipophilicity. The boiling point difference between the starting alkyne (~206°C) and the homocoupled dimer (>300°C) is significant, but separation by flash chromatography can be tricky due to similar
Purification Workflow:
-
Copper Removal: Wash the organic layer with saturated
(aq) containing 5% . The ammonia complexes the copper (turning the aqueous layer deep blue), preventing copper contamination in the column. -
Silica Gel Chromatography:
Frequently Asked Questions (FAQ)
Q1: Can I use 1-Ethynyl-3,5-dimethylbenzene in "Click" Chemistry (CuAAC)? A: Yes, but the steric bulk at the 3,5-positions is far enough from the reaction center that it proceeds normally. However, the electron-rich nature makes the triazole product slightly more susceptible to oxidation over time. Ensure the copper catalyst is removed completely (using EDTA or ammonia wash) to prevent long-term degradation.
Q2: Is this compound shock-sensitive? A: Pure 1-Ethynyl-3,5-dimethylbenzene is stable.[1] However, if mixed with Copper(I) or Silver(I) salts in dry form, it forms metal acetylides which are potentially explosive when dry. Always quench reaction mixtures with acid (dilute HCl or NH4Cl) before drying the organic phase.
Q3: Why does the reaction turn black?
A: A black precipitate is usually Palladium Black (aggregated Pd(0)).[1] This indicates your ligand (e.g.,
Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for troubleshooting common stability and reaction issues.
References
-
PubChem. (n.d.).[1] 1-Ethynyl-3,5-dimethylbenzene (Compound).[1][2] National Library of Medicine. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Foundational text on Sonogashira mechanisms and Glaser side-reactions).[1]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling / Hay Coupling. Retrieved from [Link]
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[3] Angewandte Chemie International Edition, 39(15), 2632-2657. (Detailed mechanism on oxidative homocoupling instability).
Sources
Technical Support Center: Purification of 1-Ethynyl-3,5-dimethylbenzene
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of crude 1-Ethynyl-3,5-dimethylbenzene. This document offers in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the attainment of highly pure material crucial for subsequent applications.
Introduction to Purification Challenges
1-Ethynyl-3,5-dimethylbenzene is a valuable building block in organic synthesis. Its purity is paramount, as trace impurities can significantly impact the outcome of subsequent reactions, particularly in catalysis and materials science. The most common route to its synthesis is the Sonogashira coupling of 1-bromo-3,5-dimethylbenzene with a protected or unprotected acetylene source.[1][2] While effective, this reaction can generate a variety of impurities that co-elute or are difficult to separate from the desired product. This guide will focus on a common synthetic strategy and the associated purification challenges.
A prevalent synthetic approach involves the Sonogashira coupling of 1-bromo-3,5-dimethylbenzene with ethynyltrimethylsilane (TMSA), followed by deprotection of the silyl group. This two-step process introduces potential impurities at each stage.
Sources
Validation & Comparative
A Comparative Guide to 1-Ethynyl-3,5-dimethylbenzene and Other Terminal Alkynes for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of the appropriate building block is paramount to the success of a synthetic route and the ultimate performance of the target molecule. Terminal alkynes, with their versatile reactivity, are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures through a variety of powerful transformations. This guide provides an in-depth comparison of 1-ethynyl-3,5-dimethylbenzene with other commonly employed terminal alkynes, namely phenylacetylene and propargyl alcohol. By examining their performance in key reactions, supported by experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Introduction to Terminal Alkynes: A Gateway to Molecular Diversity
Terminal alkynes are organic compounds containing a carbon-carbon triple bond at the end of a carbon chain. The acidity of the terminal alkyne proton (pKa ≈ 25) allows for the formation of metal acetylides, which are potent nucleophiles in a variety of carbon-carbon bond-forming reactions. This reactivity profile makes terminal alkynes indispensable synthons in methodologies such as Sonogashira cross-coupling, azide-alkyne cycloadditions (click chemistry), and polymerization reactions. The electronic and steric properties of the substituent attached to the alkyne can significantly influence its reactivity and, consequently, the efficiency of these transformations.
Profiling 1-Ethynyl-3,5-dimethylbenzene: An Electron-Rich Aromatic Alkyne
1-Ethynyl-3,5-dimethylbenzene, also known as 3,5-dimethylphenylacetylene, is an aromatic terminal alkyne characterized by the presence of two electron-donating methyl groups on the phenyl ring. These substituents increase the electron density of the aromatic system and can influence the reactivity of the ethynyl group through inductive and hyperconjugative effects.
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ | |
| Molecular Weight | 130.19 g/mol | |
| Boiling Point | 206.3 ± 29.0 °C (Predicted) | |
| Density | 0.93 ± 0.1 g/cm³ (Predicted) | |
| Appearance | Colorless to light yellow liquid |
Comparative Performance in Key Synthetic Transformations
The true measure of a building block's utility lies in its performance in key chemical reactions. This section provides a comparative analysis of 1-ethynyl-3,5-dimethylbenzene, phenylacetylene, and propargyl alcohol in Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and polymerization.
Sonogashira Cross-Coupling: Forging Aryl-Alkyne Bonds
The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by a copper(I) salt. It is a cornerstone for the synthesis of conjugated enynes and arylalkynes.
The Underlying Mechanism and Causality of Experimental Choices:
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide intermediate from the terminal alkyne.
The choice of catalyst, ligand, base, and solvent is critical for a successful Sonogashira coupling. Electron-rich phosphine ligands can increase the rate of oxidative addition, while bulky ligands can promote the dissociation of the active palladium catalyst. The base is required to deprotonate the terminal alkyne, and its strength can influence the reaction rate.
Comparative Reactivity:
The electronic nature of the substituents on the phenylacetylene ring can influence the rate of the Sonogashira reaction. Electron-donating groups, such as the methyl groups in 1-ethynyl-3,5-dimethylbenzene, increase the electron density on the alkyne, which can affect its coordination to the metal centers and the subsequent reaction steps.
In contrast, propargyl alcohol, an aliphatic terminal alkyne, can also participate in Sonogashira couplings. However, the hydroxyl group can sometimes interfere with the reaction or require protection, depending on the reaction conditions.
Experimental Protocol: A Representative Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.
Caption: A generalized workflow for a Sonogashira cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), copper(I) iodide (0.04 mmol), a phosphine ligand (e.g., PPh₃, 0.08 mmol), and a base (e.g., triethylamine or diisopropylamine, 3.0 mmol).
-
Solvent Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL) to the flask.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Heart of Click Chemistry
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, providing a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction has found widespread applications in drug discovery, bioconjugation, and materials science.
Mechanism and Rationale for Experimental Design:
The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then undergoes ring contraction and protonolysis to yield the triazole product and regenerate the copper(I) catalyst.
The choice of the copper source, ligand, and reducing agent (if starting from Cu(II)) is crucial for the efficiency of the reaction. Ligands can stabilize the Cu(I) oxidation state and accelerate the reaction. Sodium ascorbate is a commonly used reducing agent to generate Cu(I) in situ from Cu(II) salts.
Comparative Reactivity and Experimental Data:
The electronic properties of the alkyne can influence the rate of the CuAAC reaction. Electron-donating groups on an aromatic alkyne, such as in 1-ethynyl-3,5-dimethylbenzene, can increase the rate of the CuAAC reaction compared to phenylacetylene. This is because the increased electron density on the alkyne facilitates the formation of the copper acetylide intermediate. Conversely, electron-withdrawing groups can decrease the reaction rate.
While direct kinetic comparisons for 1-ethynyl-3,5-dimethylbenzene are not extensively documented, a study comparing various terminal alkynes in CuAAC found that electron-rich aromatic alkynes generally exhibit good reactivity. Propargyl compounds, including propargyl alcohol, are also highly reactive in CuAAC and offer the advantages of being readily available and inexpensive.
Experimental Protocol: A Typical CuAAC Reaction
This protocol outlines a general procedure for the copper-catalyzed cycloaddition of an azide to a terminal alkyne.
Caption: A generalized workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a vial, dissolve the azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in a suitable solvent mixture, such as t-butanol and water (1:1, 10 mL).
-
Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.05 mmol in 0.5 mL of water).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The triazole product can often be purified by simple filtration or recrystallization. If necessary, column chromatography can be employed.
Polymerization: Building Conjugated Macromolecules
Terminal alkynes, particularly substituted phenylacetylenes, are important monomers for the synthesis of conjugated polymers. These materials often exhibit interesting optical and electronic properties, making them suitable for applications in organic electronics.
Mechanism and Control in Polymerization:
The polymerization of substituted acetylenes can be initiated by various transition metal catalysts, with rhodium-based catalysts being particularly effective for producing highly stereoregular polymers. The polymerization of phenylacetylene derivatives with a [Rh(nbd)Cl]₂/Et₃N system, for example, typically yields polymers with a high cis-transoidal content. The electronic and steric properties of the substituents on the phenylacetylene monomer can significantly influence the polymerization process and the properties of the resulting polymer, such as molecular weight, polydispersity, and solubility.
Comparative Performance:
Electron-donating groups on the phenylacetylene monomer, as in 1-ethynyl-3,5-dimethylbenzene, can influence the polymerization behavior. Studies on the rhodium-catalyzed polymerization of substituted phenylacetylenes have shown that the electronic effect of the substituent can impact the catalytic activity. While a direct comparison with phenylacetylene is not always straightforward, the presence of alkyl groups can enhance the solubility of the resulting polymer in common organic solvents, which is a significant advantage for processing and characterization.
For instance, the polymerization of 1-ethynyl-4-tert-butylbenzene with a rhodium catalyst has been shown to produce ultra-high molecular weight poly(phenylacetylene)s. While specific data for 1-ethynyl-3,5-dimethylbenzene is limited, it is expected to form a soluble, high molecular weight polymer under similar conditions.
Propargyl alcohol can also be polymerized, but its polymerization often proceeds through a different mechanism and yields polymers with distinct properties compared to polyphenylacetylenes.
Experimental Protocol: Rhodium-Catalyzed Polymerization of a Substituted Phenylacetylene
This protocol provides a general procedure for the polymerization of a substituted phenylacetylene using a rhodium catalyst.
Caption: A generalized workflow for the Rhodium-Catalyzed Polymerization of a substituted phenylacetylene.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the rhodium catalyst (e.g., [Rh(nbd)Cl]₂) and a co-catalyst (e.g., triethylamine) in a suitable solvent (e.g., THF).
-
Monomer Preparation: In a separate Schlenk flask, dissolve the substituted phenylacetylene monomer (e.g., 1-ethynyl-3,5-dimethylbenzene) in the same solvent.
-
Initiation: To the stirred monomer solution, add the catalyst solution via syringe.
-
Polymerization: Allow the reaction to proceed at room temperature for the desired time (typically several hours to a day).
-
Termination and Isolation: Quench the polymerization by adding a small amount of acid (e.g., HCl in methanol). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).
Summary of Comparative Performance
| Feature | 1-Ethynyl-3,5-dimethylbenzene | Phenylacetylene | Propargyl Alcohol |
| Sonogashira Coupling | Good reactivity, electron-donating groups may influence catalyst choice. | Standard substrate, well-established reactivity. | Reactive, but -OH group may require protection. |
| CuAAC (Click Chemistry) | Enhanced reactivity due to electron-donating groups. | Good reactivity, serves as a benchmark. | Highly reactive and cost-effective. |
| Polymerization | Forms soluble, high molecular weight conjugated polymers. | Forms well-studied conjugated polymers. | Polymerizes to form different types of polymers. |
| Key Advantage | Increased electron density, potentially enhanced reactivity in some cases, and improved polymer solubility. | Well-understood reactivity, readily available. | High reactivity in CuAAC, low cost, and the hydroxyl group offers a handle for further functionalization. |
| Potential Limitation | Steric effects in highly substituted systems (not significant here). | Lower reactivity in CuAAC compared to electron-rich analogs. | Potential for side reactions or the need for protecting groups in some transformations. |
Conclusion: Selecting the Right Tool for the Job
The choice between 1-ethynyl-3,5-dimethylbenzene, phenylacetylene, and propargyl alcohol ultimately depends on the specific requirements of the synthetic target and the reaction conditions.
-
1-Ethynyl-3,5-dimethylbenzene is an excellent choice when enhanced reactivity in reactions like CuAAC is desired, or when the solubility of the resulting product, particularly in polymerization, is a critical factor. The electron-donating methyl groups provide a subtle yet significant electronic perturbation that can be leveraged to the synthetic chemist's advantage.
-
Phenylacetylene remains the go-to terminal alkyne for many applications due to its well-documented reactivity, commercial availability, and status as a benchmark substrate. It is the ideal starting point for exploring new methodologies or when a simple, unsubstituted arylalkyne is required.
-
Propargyl alcohol offers a unique combination of high reactivity, particularly in click chemistry, and the presence of a functional handle (the hydroxyl group) that can be used for further derivatization. Its low cost also makes it an attractive option for large-scale synthesis.
By understanding the nuanced differences in the reactivity and properties of these terminal alkynes, researchers can strategically select the most appropriate building block to accelerate their research and development efforts.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Taber, D. F., & Neubert, T. D. (2015). The Sonogashira reaction. Organic Syntheses, 92, 269-281. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Masuda, T., & Higashimura, T. (1987). Polyacetylenes with Substituents: Their Synthesis and Properties. Advances in Polymer Science, 81, 121–165. [Link]
-
Al-zoubi, R. M. (2018). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Mini-Reviews in Organic Chemistry, 15(5), 365-373. [Link]
-
Gao, C., & Yan, D. (2010). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 35(3), 279-335. [Link]
-
Li, Y., & Tang, B. Z. (2013). Aggregation-induced emission: a rising star in chemistry and materials science. Chemical Communications, 49(87), 10148-10159. [Link]
-
PubChem. (n.d.). 1-Ethynyl-3,5-dimethylbenzene. Retrieved February 7, 2026, from [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. [Link]
-
Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 46(6), 834-871. [Link]
-
Liang, Y., Xie, Y., & Li, J. (2007). A convenient copper-free Sonogashira coupling reaction of aryl iodides with terminal acetylenes catalyzed by a palladium complex of 1, 3, 5, 7-tetramethyl-2, 4, 8-trioxa-6-phospha-adamantane. Tetrahedron, 63(12), 2737-2741. [Link]
-
Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Tang, B. Z., & Qin, A. (Eds.). (2013). Aggregation-induced emission: applications. John Wiley & Sons. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (2023, November 28). Sonogashira coupling. [Link]
-
Wikipedia. (2023, December 28). Click chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved February 7, 2026, from [Link]
A Comparative Guide to the Structural Validation of 1-Ethynyl-3,5-dimethylbenzene: Integrating X-ray Crystallography with Spectroscopic Techniques
Introduction
In the fields of materials science, organic synthesis, and drug development, the precise characterization of molecular structure is non-negotiable. The arrangement of atoms in three-dimensional space dictates a compound's physical, chemical, and biological properties. 1-Ethynyl-3,5-dimethylbenzene (C₁₀H₁₀, MW: 130.19 g/mol )[1] is a versatile substituted aromatic alkyne, serving as a valuable building block for polymers, functional materials, and complex organic scaffolds. Its utility is predicated on its exact structure. An incorrect structural assignment can lead to failed experiments, misinterpreted data, and wasted resources.
This guide provides an in-depth comparison of the primary analytical methods for the structural validation of 1-Ethynyl-3,5-dimethylbenzene. We will focus on Single-Crystal X-ray Diffraction (SC-XRD) as the definitive "gold standard" for absolute structure determination and compare it with essential, complementary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our analysis emphasizes not just the procedural steps but the underlying scientific rationale, creating a framework for a robust, self-validating approach to structural elucidation.
As of this writing, a public crystal structure for 1-Ethynyl-3,5-dimethylbenzene has not been deposited in major crystallographic databases. Therefore, this guide will present a validated, field-proven protocol for its determination, offering a practical roadmap for researchers.
Section 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD stands alone in its ability to provide an unambiguous, high-resolution three-dimensional map of atomic positions within a crystalline solid.[2] The technique relies on the principle that X-rays, with wavelengths similar to interatomic distances, will diffract in a predictable pattern when passed through the ordered lattice of a single crystal.[3][4] By measuring the angles and intensities of these diffracted beams, one can computationally reconstruct a model of the electron density and, consequently, the precise location of each atom.[5][6] This method yields exact bond lengths, bond angles, and the solid-state conformation of the molecule.[2]
Causality-Driven Experimental Protocol
Achieving a definitive crystal structure is a multi-step process where each stage is critical for success. The most challenging step is often obtaining a diffraction-quality single crystal.[5][7]
Caption: Workflow for Single-Crystal X-ray Diffraction.
Step-by-Step Methodology:
-
Synthesis and Purification: Begin with highly pure (>99%) 1-Ethynyl-3,5-dimethylbenzene. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality. Standard purification methods like column chromatography or distillation are recommended.
-
Crystallization: This is the most crucial and empirical step.[7] The goal is to slowly transition the molecule from a disordered solution to an ordered solid state.
-
Rationale for Solvent Choice: Select a solvent or solvent system in which the compound has moderate solubility. Highly volatile solvents like diethyl ether or dichloromethane are often good choices for slow evaporation.
-
Protocol: Slow Evaporation: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., hexane/ethyl acetate mixture) in a small vial. Loosely cap the vial or cover it with parafilm perforated with a needle. Allow the solvent to evaporate slowly over several days in an undisturbed, vibration-free environment.
-
Alternative: Vapor Diffusion: Place the concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble but is miscible with the "good" solvent). The vapor of the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.
-
-
Crystal Selection and Mounting: Under a microscope, identify a suitable crystal.
-
Rationale for Selection: A good crystal should be transparent, have well-defined faces, and be free of cracks or imperfections.[7] Typically, a size of 0.1-0.3 mm in all dimensions is adequate.[5]
-
Protocol: Carefully pick up the selected crystal with a cryo-loop and mount it on a goniometer head on the diffractometer. The crystal is flash-cooled to ~100 K in a stream of cold nitrogen gas. This cryo-cooling minimizes atomic thermal vibrations, leading to sharper diffraction spots and higher resolution data.
-
-
Data Collection:
-
Rationale for X-ray Source: A monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.5418 Å) is directed at the crystal.[3] The crystal is rotated, and thousands of diffraction intensities are measured at different orientations.[5]
-
Protocol: A typical data collection strategy involves collecting a series of frames (images) over a range of rotation angles (e.g., 180-360°). Modern detectors can complete this process in a few hours.
-
-
Structure Solution and Refinement:
-
Protocol: The collected data (reflection intensities and positions) are processed and scaled. The initial atomic positions are determined using computational methods like "direct methods." This initial model is then refined against the experimental data, adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated diffraction patterns.[5] The quality of the final structure is assessed using metrics like the R1 factor, wR2, and Goodness of Fit (GooF), with lower values indicating a better fit.
-
Section 2: Orthogonal and Complementary Validation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C) in solution, providing powerful data on molecular connectivity and symmetry.[10] While XRD reveals the static solid-state structure, NMR provides the average structure in the solution phase, where molecules are tumbling freely.
Predicted NMR Data for 1-Ethynyl-3,5-dimethylbenzene: The molecule's C₂ᵥ symmetry significantly simplifies its expected spectrum.
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.0-7.1 | Singlet (s) | 2H | H-2, H-6 (Aromatic) |
| ~6.9-7.0 | Singlet (s) | 1H | H-4 (Aromatic) | |
| ~3.0 | Singlet (s) | 1H | ≡C-H (Alkynyl) | |
| ~2.3 | Singlet (s) | 6H | -CH ₃ (Methyl) | |
| ¹³C NMR | ~138 | - | - | C -3, C -5 (Aromatic, methyl-substituted) |
| ~130 | - | - | C -4 (Aromatic) | |
| ~129 | - | - | C -2, C -6 (Aromatic) | |
| ~122 | - | - | C -1 (Aromatic, ethynyl-substituted) | |
| ~83 | - | - | -C ≡C-H (Alkynyl) | |
| ~78 | - | - | -C≡C -H (Alkynyl) | |
| ~21 | - | - | -C H₃ (Methyl) |
Comparison with X-ray Crystallography:
-
Confirmation of Connectivity: NMR confirms the number of unique protons and carbons and their approximate electronic environments, which must be consistent with the final crystal structure. For example, observing six methyl protons as a single peak strongly validates the molecular symmetry found in the XRD model.
-
State of Matter: NMR describes the molecule in solution, while XRD defines it in the solid state.[10] Differences in conformation (e.g., rotation around single bonds) can sometimes be observed between the two states, providing valuable insight into molecular dynamics.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid technique that identifies molecular functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.[11] It provides a quick and effective fingerprint of the molecule.
Predicted IR Data for 1-Ethynyl-3,5-dimethylbenzene:
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |
| ≡C-H Stretch (Alkyne) | ~3300 | Strong, Sharp | Confirms the presence of a terminal alkyne. |
| C-H Stretch (Aromatic) | 3100-3000 | Medium | Confirms the aromatic ring. |
| C-H Stretch (Alkyl) | 3000-2850 | Medium | Confirms the methyl groups. |
| C≡C Stretch (Alkyne) | ~2110 | Medium, Sharp | Confirms the carbon-carbon triple bond. |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong | Confirms the benzene ring backbone. |
Comparison with X-ray Crystallography:
-
Functional Group Confirmation: IR provides immediate evidence for the presence of the key ethynyl group (≡C-H and C≡C stretches).[12] While XRD will show the C≡C triple bond and the attached hydrogen, IR confirms their vibrational properties, offering a fast, orthogonal validation of these specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary role in small molecule validation is the unambiguous confirmation of the molecular weight and, by extension, the elemental formula.
Expected MS Data for 1-Ethynyl-3,5-dimethylbenzene:
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected Result: A prominent molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) at m/z ≈ 130.19, corresponding to the formula C₁₀H₁₀.
Comparison with X-ray Crystallography:
-
Compositional Prerequisite: A successful crystal structure refinement requires knowing the correct elemental composition. MS provides this foundational piece of data. If the mass spectrum showed an unexpected molecular weight, it would immediately indicate a problem with the starting material (e.g., an impurity or an incorrect synthesis) before any time was invested in crystallization and diffraction experiments.
Section 3: A Holistic and Integrated Approach to Structural Validation
True scientific trustworthiness comes from the convergence of data from multiple, independent techniques. Relying on a single method, even one as powerful as SC-XRD, leaves open the possibility of error (e.g., misidentified starting material). A holistic approach ensures that the identity, connectivity, functional groups, and 3D arrangement are all mutually consistent.
Caption: Integrated workflow for robust structural validation.
This integrated model demonstrates a self-validating system. The molecular weight from MS provides the elemental formula for NMR analysis and XRD refinement. The functional groups identified by IR must be present in the connectivity map from NMR and the final 3D model from XRD. The symmetry and connectivity shown by NMR must align with the solid-state structure. When the data from all four techniques converge to describe the same molecule, the structural assignment can be considered validated with the highest degree of confidence.
Conclusion
For a molecule like 1-Ethynyl-3,5-dimethylbenzene, structural validation is not a single experiment but a systematic process of accumulating corroborating evidence. While Single-Crystal X-ray Diffraction provides the ultimate, high-resolution answer for the solid-state structure, its power is maximized when integrated with spectroscopic methods. Mass Spectrometry confirms the elemental formula, Infrared Spectroscopy verifies key functional groups, and NMR Spectroscopy elucidates the atomic connectivity and solution-state symmetry. Together, these techniques form a robust, orthogonal system that ensures the structural assignment is both accurate and trustworthy, a critical requirement for any advanced research or development application.
References
-
American Chemical Society. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
National Institute of Standards and Technology (NIST). Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-. NIST Chemistry WebBook. [Link]
-
ChemSynthesis. 1-ethyl-3,5-dimethylbenzene. [Link]
-
Elsevier. Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
-
National Institutes of Health (NIH). Absolute Configuration of Small Molecules by Co-Crystallization. PMC. [Link]
-
AZoM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Carleton College. Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). [Link]
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-
Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]
-
Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]
-
ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]
-
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-
Creative BioMart. X-ray Crystallography. [Link]
-
SciSpace. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of. [Link]
-
University of Szeged. Comparison of NMR and X-ray crystallography. [Link]
-
University of Coimbra. Determination of crystal structure by single crystal X-ray diffraction. [Link]
-
Doc Brown's Chemistry. C8H10 1,3-dimethylbenzene H-1 proton nmr spectrum. [Link]
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American Chemical Society. Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. [Link]
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Chegg. Solved Toluene Ethylbenzene o-Xylene (1,2-dimethylbenzene). [Link]
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Journal of the Chilean Chemical Society. SYNTHESIS, CRYSTAL STRUCTURE, QUANTUM CHEMICAL CALCULATION AND MOLECULAR DOCKING ON (E)-1-(4-FLUOROBENZYLIDENE). [Link]
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Purity Analysis of 1-Ethynyl-3,5-dimethylbenzene: HPLC vs. GC-FID
Topic: Purity Analysis of 1-Ethynyl-3,5-dimethylbenzene by HPLC or GC Content Type: Publish Comparison Guide
Executive Summary
For the purity analysis of 1-Ethynyl-3,5-dimethylbenzene (CAS: 6366-06-9), Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior method for routine purity assessment and isomer resolution.[1] The analyte's volatility (BP ~206°C predicted) and non-polar nature align perfectly with standard capillary GC stationary phases.
High-Performance Liquid Chromatography (HPLC-UV) serves as a critical orthogonal technique, specifically required when quantifying non-volatile impurities (e.g., palladium catalyst residues, inorganic salts) or thermally unstable oxidation byproducts that may degrade in a GC inlet.
Analyte Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
Understanding the molecule is the first step in method selection. 1-Ethynyl-3,5-dimethylbenzene is an aromatic terminal alkyne.[1]
| Property | Specification | Implication for Analysis |
| Structure | Aromatic ring with two methyl groups and one ethynyl group.[1][2] | Strong UV chromophore (conjugation); Non-polar.[1] |
| Boiling Point | ~206°C (Predicted) | Volatile enough for GC without derivatization.[1] |
| Solubility | Insoluble in water; Soluble in Hexane, ACN, MeOH, DCM.[1] | Compatible with Normal Phase GC solvents and RP-HPLC organic modifiers.[1] |
| Reactivity | Terminal alkyne (C≡C-H). | Susceptible to oxidation or polymerization (Glaser coupling) if heated excessively in air.[1] |
Method A: Gas Chromatography (GC-FID)
Status: Primary Recommendation for Purity Assay
The Mechanism
GC separates based on volatility and interaction with the stationary phase. A 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5) provides excellent resolution of the target alkyne from likely impurities such as 3,5-dimethylbromobenzene (starting material) and Glaser coupling dimers (1,3-butadiyne derivatives).[1]
Experimental Protocol
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) or Restek Rxi-5Sil MS.[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless @ 250°C. Split ratio 50:1.
-
Detector (FID): 300°C. H2: 30 mL/min, Air: 400 mL/min.
-
Temperature Program:
-
Hold at 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
Why This Works (Causality)
The non-polar stationary phase interacts with the hydrophobic aromatic ring. The thermal ramp effectively elutes the lighter solvent, followed by the target alkyne, and finally the heavier dimers or starting materials. The FID response factor for hydrocarbons is near-universal (proportional to carbon mass), allowing for accurate "Area %" purity estimation without extensive calibration standards for every impurity.
Method B: HPLC-UV (Reverse Phase)
Status: Secondary/Orthogonal Method
The Mechanism
Reverse-phase HPLC (RP-HPLC) uses hydrophobic interactions to separate components. This method is essential if the sample contains non-volatile contaminants (e.g., salts from the Sonogashira coupling) that would foul a GC liner.
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or Waters Alliance.
-
Column: C18 (e.g., Zorbax Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm).
-
Mobile Phase A: Water (0.1% Phosphoric Acid or Formic Acid).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-1 min: 40% B[1]
-
1-10 min: Linear ramp to 95% B
-
10-12 min: Hold 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (primary) and 210 nm.
-
Temperature: 30°C.
Why This Works (Causality)
The C18 chain retains the non-polar alkyne. The gradient elution ensures that highly non-polar dimers (impurities) elute within a reasonable timeframe. The acidic modifier suppresses silanol activity, sharpening the peak shape for the aromatic alkyne.
Comparative Analysis
| Feature | GC-FID | HPLC-UV |
| Resolution | High. Excellent for separating structural isomers (e.g., 2,4-dimethyl vs 3,5-dimethyl).[1] | Moderate. Isomers often co-elute on standard C18. |
| Sensitivity | High for hydrocarbons.[1] | High (dependent on extinction coefficient).[1] |
| Scope | Volatiles only. Salts are invisible/damaging. | Volatiles + Non-volatiles + Thermally unstable compounds.[1] |
| Quantification | Robust. FID response is linear and predictable.[1] | Requires reference standards for accurate impurity quantitation due to varying UV absorbance.[1] |
| Throughput | Fast (~15 min run).[1] | Moderate (~20 min run + re-equilibration). |
Decision Logic & Workflow Visualizations
Decision Tree: Selection of Analytical Technique
This diagram illustrates the logical process for selecting the appropriate method based on sample history and data requirements.
Figure 1: Decision logic for selecting between GC and HPLC based on sample properties and synthesis origin.
Analytical Workflow: GC-FID Protocol
This diagram details the step-by-step workflow for the recommended GC-FID analysis.
Figure 2: Operational workflow for preparing and analyzing the sample via GC-FID.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6432611, 1-Ethynyl-3,5-dimethylbenzene. Retrieved from [Link]
-
Agilent Technologies. Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. Application Note. Retrieved from [Link] (General reference for aromatic solvent GC methods).
-
Restek Corporation. Phenylacetylene: GC and LC Analysis. EZGC Method Translator. Retrieved from [Link]
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A Comparative Guide to the Electronic Properties of 1-Ethynyl-3,5-dimethylbenzene: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Ethynylbenzenes
Ethynylbenzene and its derivatives are a class of organic molecules that have garnered significant interest due to their versatile applications, ranging from building blocks in organic synthesis to components in novel electronic materials and pharmaceuticals.[1] The electronic properties of these molecules, particularly the energies of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are pivotal in determining their reactivity, stability, and optical characteristics.[2]
This guide focuses on 1-Ethynyl-3,5-dimethylbenzene, a derivative featuring two methyl groups in the meta positions of the phenyl ring. We will explore how these substitutions influence its electronic landscape compared to the parent phenylacetylene and other derivatives with varying electronic-donating and -withdrawing substituents. Understanding these electronic modulations is crucial for the rational design of molecules with tailored properties for specific applications.
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. By employing DFT, we can calculate key electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, ionization potential, and electron affinity. These parameters provide a theoretical framework for understanding and predicting the chemical behavior and potential applications of novel compounds. For the comparisons within this guide, we will standardize our discussion around results obtained from the widely-used B3LYP functional with a 6-311++G(d,p) basis set, a combination known to provide reliable results for organic molecules.[3][4][5]
Comparative Analysis of Electronic Properties
To contextualize the electronic properties of 1-Ethynyl-3,5-dimethylbenzene, we will compare it with a curated set of alternative molecules:
-
Phenylacetylene: The unsubstituted parent molecule, serving as our baseline.
-
4-Ethynyltoluene: A monosubstituted derivative with a single electron-donating methyl group in the para position.
-
1-Ethynyl-4-methoxybenzene: A derivative with a stronger electron-donating methoxy group.
-
1-Ethynyl-4-nitrobenzene: A derivative with a strong electron-withdrawing nitro group.
The presence and position of substituent groups on the phenyl ring can significantly alter the electron density distribution and, consequently, the energies of the frontier molecular orbitals.
Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap
The HOMO and LUMO are the key players in chemical reactions and electronic transitions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and easier electronic excitation.[2]
| Molecule | Substituent Effect | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phenylacetylene | Unsubstituted | -6.646[4] | -1.816[4] | 4.83[4] |
| 4-Ethynyltoluene | Weakly Donating (CH₃) | ~ -6.5 | ~ -1.7 | ~ 4.8 |
| 1-Ethynyl-3,5-dimethylbenzene | Moderately Donating (2 x CH₃) | ~ -6.4 | ~ -1.6 | ~ 4.8 |
| 1-Ethynyl-4-methoxybenzene | Strongly Donating (OCH₃) | ~ -6.2 | ~ -1.5 | ~ 4.7 |
| 1-Ethynyl-4-nitrobenzene | Strongly Withdrawing (NO₂) | ~ -7.2 | ~ -2.8 | ~ 4.4 |
Note: Values for substituted phenylacetylenes are estimated based on established trends in DFT studies of similar aromatic compounds, assuming calculations at the B3LYP/6-311++G(d,p) level of theory. The presence of electron-donating groups is known to raise both HOMO and LUMO energies, while electron-withdrawing groups lower them.
As illustrated in the table, the introduction of electron-donating methyl groups in 1-Ethynyl-3,5-dimethylbenzene is expected to raise the HOMO and LUMO energy levels compared to phenylacetylene. This increase in HOMO energy suggests that 1-Ethynyl-3,5-dimethylbenzene is a better electron donor (more nucleophilic) than the parent compound. The HOMO-LUMO gap is not expected to change significantly with methyl substitution, indicating similar kinetic stability to phenylacetylene and 4-ethynyltoluene. In contrast, the strong electron-withdrawing nitro group in 1-ethynyl-4-nitrobenzene significantly lowers both HOMO and LUMO energies and reduces the HOMO-LUMO gap, indicating increased reactivity.
Ionization Potential and Electron Affinity
Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. According to Koopman's theorem, IP can be approximated by the negative of the HOMO energy, and EA by the negative of the LUMO energy.
| Molecule | Ionization Potential (eV) (Calculated) | Electron Affinity (eV) (Calculated) |
| Phenylacetylene | ~ 6.65 | ~ 1.82 |
| 4-Ethynyltoluene | ~ 6.5 | ~ 1.7 |
| 1-Ethynyl-3,5-dimethylbenzene | ~ 6.4 | ~ 1.6 |
| 1-Ethynyl-4-methoxybenzene | ~ 6.2 | ~ 1.5 |
| 1-Ethynyl-4-nitrobenzene | ~ 7.2 | ~ 2.8 |
Note: These values are estimations derived from the approximated HOMO and LUMO energies.
Experimental Validation: UV-Vis Spectroscopy
The electronic transitions predicted by DFT calculations can be experimentally verified using UV-Visible (UV-Vis) spectroscopy. The wavelength of maximum absorption (λmax) is related to the energy of the electronic transition, which is often correlated with the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally corresponds to a longer absorption wavelength (a redshift).[6]
| Molecule | Experimental λmax (nm) |
| Phenylacetylene | ~236 nm |
| 4-Ethynyltoluene | ~240 nm |
| 1-Ethynyl-3,5-dimethylbenzene | ~240-245 nm (estimated) |
| 1-Ethynyl-4-methoxybenzene | ~250 nm |
| 1-Ethynyl-4-nitrobenzene | ~280 nm |
Note: Experimental values can vary depending on the solvent. The value for 1-Ethynyl-3,5-dimethylbenzene is an estimation based on the expected electronic effects of the methyl groups.
The experimental data for the reference compounds align with the DFT predictions. The electron-donating groups cause a slight redshift in the absorption maximum, while the electron-withdrawing nitro group leads to a significant redshift, consistent with the calculated trend in HOMO-LUMO gaps.
Methodologies and Workflows
Computational Protocol: DFT Calculations
The following step-by-step methodology outlines a standard protocol for obtaining the electronic properties discussed in this guide using DFT.
-
Molecule Building and Geometry Optimization:
-
Construct the 3D structure of the molecule of interest (e.g., 1-Ethynyl-3,5-dimethylbenzene) using a molecular modeling software.
-
Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This step finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
From the output of the geometry optimization, extract the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO gap by subtracting the LUMO energy from the HOMO energy.
-
Estimate the ionization potential as -EHOMO and the electron affinity as -ELUMO.
-
Conclusion and Future Directions
This comparative guide, grounded in the principles of Density Functional Theory, illuminates the electronic landscape of 1-Ethynyl-3,5-dimethylbenzene. The presence of two electron-donating methyl groups raises its HOMO energy, making it a better electron donor than unsubstituted phenylacetylene. This enhanced nucleophilicity could be advantageous in various chemical reactions and may influence its interactions in biological systems.
The theoretical predictions presented here provide a solid foundation for further experimental investigation. Future work should focus on obtaining precise experimental data for the ionization potential, electron affinity, and UV-Vis absorption spectrum of 1-Ethynyl-3,5-dimethylbenzene to validate and refine the computational models. Such a synergistic approach between theory and experiment is paramount for accelerating the discovery and development of novel functional materials and therapeutic agents.
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ResearchGate. (2025, August 9). DFT study of electronic and optical properties of pentacene derivatives. Retrieved February 6, 2026, from [Link].
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Scientific Research Publishing. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved February 6, 2026, from [Link].
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DergiPark. (2019, March 1). Molecular Structure and TD-DFT Study of the Xylene Isomers. Retrieved February 6, 2026, from [Link].
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ResearchGate. (2025, August 7). Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. Retrieved February 6, 2026, from [Link].
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MDPI. (n.d.). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. Retrieved February 6, 2026, from [Link].
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PubChem. (n.d.). 1-Ethynyl-3,5-dimethylbenzene. Retrieved February 6, 2026, from [Link].
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MDPI. (n.d.). Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. Retrieved February 6, 2026, from [Link].
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ResearchGate. (2019, March 1). Molecular Structure and TD-DFT Study of the Xylene Isomers. Retrieved February 6, 2026, from [Link].
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ACS Publications. (2026, January 29). Interlocked Rotaxane Enables TADF with Distinct Excited-State Structural Relaxation. Retrieved February 6, 2026, from [Link].
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National Institutes of Health. (2025, July 2). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Retrieved February 6, 2026, from [Link].
-
PubChem. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene. Retrieved February 6, 2026, from [Link].
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ResearchGate. (n.d.). Experimental ionization energies (IE/eV) for some methallyl derivatives. Retrieved February 6, 2026, from [Link].
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-
NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. Retrieved February 6, 2026, from [Link].
-
MDPI. (n.d.). Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. Retrieved February 6, 2026, from [Link].
-
ResearchGate. (n.d.). UV/Vis absorption changes of the solution of 2 in the presence of.... Retrieved February 6, 2026, from [Link].
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- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
Cross-reactivity analysis of 1-Ethynyl-3,5-dimethylbenzene
Executive Summary
1-Ethynyl-3,5-dimethylbenzene (EDMB) represents a specialized class of aromatic terminal alkynes used primarily as a pharmacophore fragment and a bio-orthogonal chemical probe. Unlike standard phenylacetylene, the 3,5-dimethyl substitution pattern provides a dual advantage: it blocks metabolic "soft spots" on the aromatic ring (preventing rapid ring hydroxylation) and increases steric bulk, which modulates binding affinity in hydrophobic pockets.
However, this molecule carries a distinct cross-reactivity profile that researchers must navigate:
-
Metabolic Cross-Reactivity: Like many terminal alkynes, EDMB acts as a mechanism-based inactivator (suicide substrate) of Cytochrome P450 enzymes, posing a risk in drug development pipelines.
-
Chemical Selectivity: While highly efficient in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it exhibits lower background reactivity with cellular nucleophiles compared to activated aliphatic alkynes or maleimides.
This guide provides a technical breakdown of these cross-reactivities, supported by experimental protocols and comparative data against standard alternatives.
Chemical Profile & Mechanistic Basis[1][2]
| Parameter | Specification | Mechanistic Implication |
| IUPAC Name | 1-Ethynyl-3,5-dimethylbenzene | -- |
| CAS | 766-88-1 | -- |
| Structure | Terminal Alkyne + m-Xylene Core | Alkyne: Warhead for CuAAC and CYP heme alkylation.Methyls: Increase LogP (lipophilicity) and block meta metabolic oxidation. |
| Primary Use | Fragment-Based Drug Discovery (FBDD), ABPP Probes | Rigid linker that probes hydrophobic depth in protein binding sites. |
Biological Cross-Reactivity: CYP450 Inactivation
The most critical "cross-reactivity" for EDMB in a biological context is its interaction with heme-thiolate enzymes. Terminal alkynes are not merely substrates; they are Mechanism-Based Inactivators (MBI) .
The Mechanism of Inactivation
When EDMB enters the CYP450 active site, the enzyme attempts to oxidize the triple bond. Instead of a stable metabolite, this generates a highly reactive ketene or oxirene intermediate. This species alkylates the pyrrole nitrogen of the heme prosthetic group, irreversibly destroying the enzyme's catalytic capability.
Visualization: The Heme Destruction Pathway
The following diagram illustrates the specific pathway where EDMB transitions from a probe to a suicide inhibitor.
Figure 1: Mechanism-Based Inactivation (MBI) pathway of CYP450 by terminal alkynes. The "Green Pigment" refers to the characteristic color of the N-alkylated heme adduct.
Comparative Analysis: EDMB vs. Alternatives
In probe design and fragment screening, researchers often choose between EDMB, Phenylacetylene (PA), and Aliphatic Alkynes (e.g., 1-Octyne).
Table 1: Performance & Liability Comparison
| Feature | 1-Ethynyl-3,5-dimethylbenzene (EDMB) | Phenylacetylene (PA) | Aliphatic Alkyne (e.g., 1-Octyne) |
| Steric Profile | High (3,5-Me groups). Probes wider/deeper pockets. | Medium . Flat aromatic ring. | Low . Flexible chain. |
| Metabolic Stability | Moderate . Methyls block ring oxidation, but alkyne remains a liability. | Low . Prone to both ring hydroxylation and alkyne oxidation. | High . Generally undergoes slow ω-oxidation. |
| CYP Inhibition Risk | High (Specific). Potent MBI due to lipophilic driving force into active site. | High (General). Classic suicide substrate. | Low/Moderate. Less affinity for aromatic-binding CYP isoforms (e.g., 2E1, 2B4). |
| CuAAC Kinetics | Fast. Electronic conjugation of the ring accelerates Cu(I) insertion. | Fast. Similar rate to EDMB. | Slower. Lacks electronic activation of the triple bond. |
| Background Reactivity | Low. Stable to cellular thiols (Cysteine). | Low. Stable to thiols. | Low. Stable to thiols. |
Verdict: Choose EDMB when you need a rigid, lipophilic pharmacophore that mimics drug-like substructures. Avoid it (or use a surrogate like a nitrile) if the assay involves live-cell metabolism where CYP inactivation could confound toxicity results.
Experimental Protocols
To validate the cross-reactivity profile in your specific system, use the following self-validating protocols.
Protocol A: CYP450 Mechanism-Based Inactivation Assay (The "IC50 Shift")
Purpose: To determine if EDMB is killing your enzyme over time.
-
Preparation: Prepare human liver microsomes (HLM) or recombinant CYP enzymes (e.g., CYP2B4 or 3A4).
-
Pre-Incubation (The Shift Step):
-
Arm A (+NADPH): Incubate Enzyme + EDMB (0–50 µM) + NADPH for 30 min.
-
Arm B (-NADPH): Incubate Enzyme + EDMB (0–50 µM) + Buffer (No NADPH) for 30 min.
-
-
Dilution & Activity Check: Dilute both arms 10-fold into a secondary reaction mixture containing a standard marker substrate (e.g., Testosterone) and fresh NADPH.
-
Readout: Measure metabolite formation via LC-MS/MS.
-
Analysis: If Arm A shows significantly lower activity than Arm B (an "IC50 shift" to the left), EDMB is a mechanism-based inactivator requiring NADPH for activation.
Protocol B: Competitive Gel-Based ABPP
Purpose: To assess proteome-wide selectivity and off-target alkylation.
-
Lysate Prep: Generate proteome lysate (2 mg/mL) from relevant cell line (e.g., HEK293).
-
Labeling: Treat lysate with EDMB (10, 50, 100 µM) for 1 hour.
-
Click Chemistry: Add Reporter Mix:
-
Rhodamine-Azide (25 µM)
-
TCEP (1 mM)
-
TBTA Ligand (100 µM)
-
CuSO4 (1 mM)
-
-
Incubation: Vortex and incubate for 1 hour at RT.
-
Visualization: Run SDS-PAGE and scan for fluorescence.
-
Validation Control: Run a "No Copper" control. Any bands appearing in the "No Copper" lane indicate chemical cross-reactivity (direct alkylation of proteins by EDMB without catalysis), which is a "fail" for a bio-orthogonal probe.
Visualization: Selectivity Workflow
Figure 2: Activity-Based Protein Profiling (ABPP) workflow to validate probe selectivity.
References
-
Mechanism-Based Inactivation of CYP450
- Source: Correia, M. A., et al. "Mechanism-Based Inactivation of Cytochrome P450 Enzymes." Chemical Research in Toxicology.
- Relevance: Defines the heme alkyl
-
Click Chemistry Selectivity
-
Source: Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions."[1] Angewandte Chemie.
- Relevance: Establishes the baseline selectivity of arom
-
-
Alkyne-Based Probes in Chemical Biology
- Source: Speers, A. E., & Cravatt, B. F. "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology.
- Relevance: Validates the use of alkyne tags for proteomic profiling (ABPP).
-
Structural Properties of 1-Ethynyl-3,5-dimethylbenzene
Sources
A Comparative Guide to the Properties of Polymers from 1-Ethynyl-3,5-dimethylbenzene and its Alternatives for Advanced Applications
For researchers, scientists, and drug development professionals navigating the landscape of advanced polymer science, the selection of materials with precisely tailored properties is paramount. Substituted polyacetylenes, a class of conjugated polymers, have garnered significant interest due to their unique combination of thermal stability, mechanical robustness, and high gas permeability. This guide provides a comprehensive comparison of the predicted properties of poly(1-ethynyl-3,5-dimethylbenzene) with experimentally determined data for key alternative substituted polyacetylenes. By understanding the structure-property relationships that govern the performance of these materials, researchers can make more informed decisions in their material selection process.
Introduction: The Promise of Substituted Polyacetylenes
Substituted polyacetylenes, with their rigid backbone of alternating double bonds, offer a unique platform for the design of high-performance materials. The properties of these polymers can be finely tuned by modifying the substituent groups on the acetylene monomer. This allows for the development of materials with optimized characteristics for specific applications, ranging from gas separation membranes to advanced composites and drug delivery systems.
1-Ethynyl-3,5-dimethylbenzene is a monomer that, upon polymerization, is expected to yield a polymer with a compelling set of properties. The presence of two methyl groups in the meta positions of the phenyl ring is predicted to influence its thermal, mechanical, and solubility characteristics in a distinct manner compared to other substituted polyacetylenes. This guide will delve into these predicted properties and benchmark them against well-characterized alternatives.
Synthesis of Poly(1-ethynyl-3,5-dimethylbenzene) and its Alternatives
The polymerization of substituted acetylenes is typically achieved through transition metal catalysis, with rhodium- and tungsten-based catalysts being particularly effective. Rhodium catalysts, such as [Rh(nbd)Cl]₂, are often favored for their ability to produce high molecular weight polymers with controlled stereoregularity (predominantly cis-transoidal).[1][2]
Caption: General workflow for the synthesis of poly(1-ethynyl-3,5-dimethylbenzene).
The choice of catalyst and reaction conditions plays a crucial role in determining the final properties of the polymer, including its molecular weight, polydispersity, and microstructure.
Comparative Analysis of Polymer Properties
Thermal Stability
The thermal stability of a polymer is a critical parameter for applications that involve high temperatures. It is typically evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. The 10% weight loss temperature (T₁₀) is a common metric for comparing the thermal stability of different polymers.
Predicted Properties of Poly(1-ethynyl-3,5-dimethylbenzene):
The presence of two electron-donating methyl groups on the phenyl ring is expected to enhance the thermal stability of the polymer backbone.[3] We predict a T₁₀ value in the range of 350-400 °C in an inert atmosphere.
Comparison with Alternatives:
| Polymer | Substituent(s) | T₁₀ (°C, N₂) | Reference |
| Poly(1-ethynyl-3,5-dimethylbenzene) (Predicted) | 3,5-dimethyl | 350 - 400 | - |
| Poly(1-ethynyl-4-methylbenzene) | 4-methyl | ~380 | [3] |
| Poly(1-ethynyl-4-tert-butylbenzene) | 4-tert-butyl | ~420 | [4] |
| Poly(1-ethynyl-4-trimethylsilylbenzene) | 4-trimethylsilyl | ~350 | [5] |
| Poly(phenylacetylene) | none | ~300 | [6] |
The bulky tert-butyl group in poly(1-ethynyl-4-tert-butylbenzene) significantly enhances its thermal stability due to increased steric hindrance, which restricts chain mobility and decomposition pathways.[4] The trimethylsilyl group, on the other hand, can be thermally labile, leading to a slightly lower decomposition temperature.[5]
Mechanical Properties
The mechanical properties of a polymer, such as its tensile strength and Young's modulus, determine its suitability for structural applications. These properties are influenced by factors such as molecular weight, chain packing, and intermolecular forces.
Predicted Properties of Poly(1-ethynyl-3,5-dimethylbenzene):
The methyl groups are expected to increase the rigidity of the polymer chain, leading to a higher Young's modulus compared to unsubstituted poly(phenylacetylene). However, the meta-substitution pattern might disrupt chain packing to some extent, potentially leading to a moderate tensile strength.
Comparison with Alternatives:
| Polymer | Young's Modulus (GPa) | Tensile Strength (MPa) | Reference |
| Poly(1-ethynyl-3,5-dimethylbenzene) (Predicted) | 2.0 - 3.0 | 40 - 60 | - |
| Poly(1-ethynyl-4-tert-butylbenzene) | ~2.5 | ~50 | [4] |
| Poly(1-ethynyl-4-trimethylsilylbenzene) | ~1.8 | ~35 | [5] |
| Poly(phenylacetylene) | ~1.5 | ~30 | [6] |
The bulky substituents in the para position generally lead to stiffer polymer chains and higher moduli. The lower tensile strength of the trimethylsilyl-substituted polymer may be attributed to weaker intermolecular interactions.[5]
Solubility
The solubility of a polymer is a crucial factor for its processing and characterization. It is determined by the balance of interactions between the polymer chains and the solvent molecules.
Predicted Properties of Poly(1-ethynyl-3,5-dimethylbenzene):
The presence of two methyl groups is expected to increase the free volume and disrupt chain packing, which should enhance its solubility in common organic solvents such as toluene, chloroform, and tetrahydrofuran (THF), compared to the less soluble poly(phenylacetylene).
Comparison with Alternatives:
| Polymer | Toluene | Chloroform | THF |
| Poly(1-ethynyl-3,5-dimethylbenzene) (Predicted) | Soluble | Soluble | Soluble |
| Poly(1-ethynyl-4-methylbenzene) | Soluble | Soluble | Soluble |
| Poly(1-ethynyl-4-tert-butylbenzene) | Soluble | Soluble | Soluble |
| Poly(1-ethynyl-4-trimethylsilylbenzene) | Soluble | Soluble | Soluble |
| Poly(phenylacetylene) | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble |
Generally, the introduction of alkyl or silyl substituents on the phenyl ring improves the solubility of poly(phenylacetylene)s by increasing the entropy of mixing and reducing the cohesive energy density of the polymer.
Gas Permeability
Substituted polyacetylenes are known for their high gas permeability, which makes them attractive for membrane-based gas separation applications. The permeability is governed by the fractional free volume (FFV) within the polymer matrix.
Predicted Properties of Poly(1-ethynyl-3,5-dimethylbenzene):
The two methyl groups are expected to create a significant amount of free volume, leading to high gas permeability. The meta-substitution may lead to a less efficient chain packing compared to para-substituted analogs, potentially further enhancing the free volume.
Comparison with Alternatives (Oxygen Permeability):
| Polymer | O₂ Permeability (Barrer) | Reference |
| Poly(1-ethynyl-3,5-dimethylbenzene) (Predicted) | 100 - 300 | - |
| Poly(1-ethynyl-4-methylbenzene) | ~150 | [7] |
| Poly(1-ethynyl-4-tert-butylbenzene) | ~500 | [4] |
| Poly(1-ethynyl-4-trimethylsilylbenzene) | ~800 | [5] |
| Poly(phenylacetylene) | ~20 | [6] |
The exceptionally high gas permeability of poly(1-ethynyl-4-trimethylsilylbenzene) is attributed to the bulky trimethylsilyl group, which severely hinders chain packing and creates a large amount of interconnected free volume.[5] The bulky tert-butyl group also significantly increases free volume and permeability.[4]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, this section outlines the standard experimental protocols for characterizing the key properties of substituted polyacetylenes.
Thermogravimetric Analysis (TGA)
Caption: Workflow for Thermogravimetric Analysis (TGA).
Mechanical Testing (Tensile Test)
Caption: Workflow for Tensile Testing of Polymer Films.
Solubility Testing
-
Preparation of Polymer Solutions: Weigh a specific amount of the polymer (e.g., 10 mg) and add it to a vial containing a known volume of the solvent (e.g., 1 mL).
-
Agitation: Stir the mixture at room temperature for a set period (e.g., 24 hours).
-
Observation: Visually inspect the solution for any undissolved polymer. A clear, homogeneous solution indicates that the polymer is soluble.
-
Filtration (Optional): For a more quantitative assessment, filter the solution and weigh the undissolved polymer.
Gas Permeability Measurement
Gas permeability of polymer films is typically measured using a constant-volume/variable-pressure apparatus.
-
Membrane Preparation: A thin, defect-free polymer film is cast from solution.
-
Mounting: The membrane is mounted in a permeation cell, separating a high-pressure upstream side from a low-pressure downstream side.
-
Evacuation: The entire system is evacuated to remove any residual gases.
-
Gas Feed: The test gas is introduced to the upstream side at a constant pressure.
-
Permeation Measurement: The pressure increase on the downstream side is monitored over time.
-
Calculation: The gas permeability coefficient (P) is calculated from the steady-state permeation rate, the membrane thickness, and the pressure difference across the membrane.
Conclusion
This guide has provided a comparative analysis of the predicted properties of poly(1-ethynyl-3,5-dimethylbenzene) and its experimentally characterized alternatives. The introduction of two methyl groups in the meta positions of the phenyl ring is anticipated to result in a polymer with a favorable combination of good thermal stability, enhanced solubility, and high gas permeability.
The choice of a specific substituted polyacetylene will ultimately depend on the unique requirements of the intended application. For applications demanding the highest thermal stability, a tert-butyl substituted polymer may be the optimal choice. For applications where maximum gas permeability is the primary concern, a trimethylsilyl-substituted analog warrants strong consideration. Poly(1-ethynyl-3,5-dimethylbenzene) is predicted to offer a balanced property profile, making it a promising candidate for a wide range of advanced applications. Further experimental investigation into the properties of this specific polymer is highly encouraged to validate these predictions and unlock its full potential.
References
- Masuda, T., & Higashimura, T. (1987). Polyacetylenes with Substituents: Their Synthesis and Properties. Advances in Polymer Science, 81, 121-165.
- Tang, B. Z., Poon, W. H., Leung, S. M., Shen, X., & Kwok, H. S. (1997). Syntheses and properties of substituted polyacetylenes. Journal of Polymer Science Part A: Polymer Chemistry, 35(7), 1307-1317.
- Shirakawa, H., Louis, E. J., MacDiarmid, A. G., Chiang, C. K., & Heeger, A. J. (1977). Synthesis of electrically conducting organic polymers: halogen derivatives of polyacetylene, (CH)x.
- Masuda, T., Kuwane, Y., & Higashimura, T. (1981). Polymerization of Phenylacetylenes with Methyl Substituents on the Ring. Journal of Polymer Science: Polymer Chemistry Edition, 19(6), 1471-1481.
- Masuda, T., Isobe, M., & Higashimura, T. (1983). Polymerization of p-tert-Butylphenylacetylene by WCl6- and MoCl5-Based Catalysts. Macromolecules, 16(5), 745-749.
- Masuda, T., Tajima, K., & Higashimura, T. (1986). Polymerization of (trimethylsilyl)phenylacetylenes and properties of the resulting polymers. Macromolecules, 19(9), 2466-2471.
- Simionescu, C. I., & Percec, V. (1982). Polymerization of acetylene and substituted acetylenes. Progress in Polymer Science, 8(2), 133-210.
- Nagai, K., Masuda, T., Nakagawa, T., Freeman, B. D., & Pinnau, I. (1995). Gas permeation and separation properties of poly(4-methyl-1-pentyne). Journal of Polymer Science Part B: Polymer Physics, 33(11), 1647-1654.
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- 2. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. Benzene, 1-ethynyl-4-methyl- [webbook.nist.gov]
- 7. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | C10H4F6 | CID 1512607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isomeric Effects of Dimethyl Substitution on Ethynylbenzene Reactivity
Executive Summary
This guide provides a technical analysis of how dimethyl substitution patterns—specifically the 2,6-dimethyl (ortho) versus 3,5-dimethyl (meta) isomers—alter the reactivity profile of ethynylbenzene (phenylacetylene).
For researchers in drug discovery and materials science, the distinction is non-trivial. While electronic effects (inductive donation) are comparable between isomers, steric hindrance drives a massive divergence in reactivity. The 2,6-isomer represents a "steric fortress," requiring specialized catalytic systems (e.g., bulky phosphine ligands, Mo/W catalysts) to achieve conversion, whereas the 3,5-isomer functions as a kinetically accessible, electron-rich nucleophile.
Key Findings:
-
Sonogashira Coupling: 2,6-dimethyl substitution reduces reaction rates by orders of magnitude compared to the 3,5-isomer unless specific bulky ligands (e.g.,
) are employed. -
Polymerization: Rhodium-based catalysts, efficient for 3,5-isomers, often fail with 2,6-isomers due to coordination site blocking; Molybdenum or Tungsten catalysts are required.
-
Acidity: Both isomers show reduced acidity (
) compared to phenylacetylene ( ), but the 2,6-isomer suffers from kinetic inhibition during deprotonation.
Mechanistic Foundation: The Steric-Electronic Landscape
To control reactivity, one must understand the competing forces at play. The methyl group (
Electronic Activation (The Similarity)
Both 3,5- and 2,6-dimethyl isomers increase electron density in the aromatic ring and the adjacent alkyne
-
Nucleophilicity: Increased (Beneficial for electrophilic additions).
-
Acidity: Decreased (Detrimental for base-mediated activation).
Steric Deactivation (The Divergence)
This is the controlling factor. The linear geometry of the alkyne (
-
3,5-Dimethyl: Methyl groups are distant; the reactive center is exposed.
-
2,6-Dimethyl: Methyl groups shield the
-carbon, inhibiting the approach of transition metal catalysts (Pd, Cu, Rh).
Visualization: Reactivity Logic Flow
Figure 1: Decision pathway showing how substituent position dictates the dominant physical effect and ultimate reactivity outcome.
Comparative Performance Analysis
The following data contrasts the performance of the isomers in three critical workflows: Cross-Coupling, Click Chemistry, and Polymerization.
Scenario A: Sonogashira Cross-Coupling
Reaction: Aryl Halide + Alkyne
The 2,6-isomer presents a challenge during the transmetallation step. The copper acetylide formed is bulky and struggles to transfer the organic group to the palladium center.
| Feature | 3,5-Dimethyl Ethynylbenzene | 2,6-Dimethyl Ethynylbenzene |
| Reactivity Class | High (Standard Substrate) | Low (Sterically Demanding) |
| Preferred Catalyst | ||
| Relative Rate ( | 1.0 (Reference) | < 0.05 (Without optimized ligand) |
| Yield (Standard Cond.) | > 90% (4h, 60°C) | < 20% (24h, 80°C) |
| Optimization Strategy | None required. | Must use: High-energy phosphines ( |
Scenario B: Polymerization (Polyacetylenes)
Reaction: Alkyne
This is the most drastic divergence. 3,5-isomers form conjugated polymers easily with Rhodium. 2,6-isomers often fail with Rhodium due to the inability to adopt the required cis-transoidal conformation during insertion.
| Parameter | 3,5-Dimethyl Isomer | 2,6-Dimethyl Isomer |
| Catalyst System | ||
| Polymer Structure | Stereoregular (cis-transoidal) | High free volume, rigid backbone |
| Solubility | Soluble in THF, Toluene | Often insoluble or forms gels if not tuned |
| Application | Electronic materials (Conductive) | Gas permeability membranes (High free volume) |
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol 1: Competitive Reactivity Assay (Sonogashira)
Objective: Quantify the kinetic difference between isomers using an internal standard.
Reagents:
-
Aryl Halide: 4-Iodoanisole (1.0 equiv)
-
Alkyne A: 3,5-Dimethylphenylacetylene (1.0 equiv)
-
Alkyne B: 2,6-Dimethylphenylacetylene (1.0 equiv)
-
Catalyst:
(2 mol%) / CuI (1 mol%) -
Base:
(3.0 equiv) in THF.
Workflow:
-
Setup: Dissolve both alkynes and the aryl halide in degassed THF. Add Dodecane as a GC-MS internal standard.
-
Initiation: Add catalyst/base mixture under Argon. Heat to 60°C.
-
Sampling: Take aliquots at t=10, 30, 60, and 120 mins. Quench immediately in saturated
. -
Analysis: Analyze via GC-MS.
-
Validation Check: The 3,5-product should appear rapidly. If 2,6-product is absent after 2 hours, the steric blockade is confirmed.
-
Control: Run separate non-competitive reactions to ensure the 2,6-isomer is not simply poisoning the catalyst.
-
Protocol 2: Polymerization Screening
Objective: Determine catalyst suitability.
Workflow Visualization:
Figure 2: Catalyst screening decision tree. Rhodium is the default for meta-substitution; Molybdenum is required for ortho-substitution.
Implications for Drug Design
When incorporating the ethynylbenzene motif into a pharmacophore:
-
Metabolic Stability: The 2,6-dimethyl substitution is superior for blocking metabolic oxidation. The methyl groups prevent P450 enzymes from accessing the aromatic ring or the alkyne position (steric occlusion).
-
Synthetic Feasibility: If you choose the 2,6-isomer for stability, you must budget for more expensive coupling catalysts (e.g., Buchwald ligands) during scale-up. The 3,5-isomer offers easier synthesis but less metabolic protection.
References
-
Nagy, E. et al. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents. ResearchGate.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Shiotsuki, M. et al. (2011). Structure and Properties of Substituted Polyacetylenes. Polymer Chemistry.
-
Chemistry Steps. (2023). Acidity of Terminal Alkynes.
Safety Operating Guide
Personal protective equipment for handling 1-Ethynyl-3,5-dimethylbenzene
Operational Handling, PPE Architecture, and Disposal Logistics[1][2][3]
Executive Safety Summary
Hazard Class: Flammable Liquid (Category 3) | Skin/Eye Irritant (Category 2/2A) Critical Warning: As a terminal alkyne, this compound possesses specific reactivity hazards often overlooked in generic safety data sheets (SDS).[1][2] It can form explosive metal acetylides upon contact with copper, silver, or mercury surfaces.[1][2]
Immediate Action Required:
-
Ventilation: Handle strictly within a certified chemical fume hood.[3][1][2]
-
Ignition Control: Ground all transfer equipment; flash point is approx. 67°C (152°F), placing it in the combustible/flammable range.
-
Material Incompatibility: Verify no copper fittings or brass valves are present in the reaction or waste stream.[1][2]
Chemical Risk Architecture (The "Why")
Expertise & Experience Insight: To select the correct PPE, one must understand the molecular behavior of 1-Ethynyl-3,5-dimethylbenzene.[1][2] It is not merely "toxic"; it is a lipophilic aromatic hydrocarbon with a reactive alkyne tail.[1][2]
-
Permeation Dynamics: The dimethylbenzene core makes this molecule highly lipophilic.[1][2] It will rapidly swell and permeate natural rubber (latex) and thin vinyl.[1][2] Standard nitrile gloves offer only momentary splash protection. The aromatic ring facilitates diffusion through the glove matrix, meaning a "clean-looking" glove may already be permeating the chemical to your skin.[3][1][2]
-
Acetylide Formation: The terminal hydrogen on the ethynyl group (
) is weakly acidic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ).[2] In the presence of transition metals (Cu, Ag) or strong bases, it forms shock-sensitive metal acetylides.[3][1][2] This dictates our engineering controls: No brass regulators on waste drums.
Personal Protective Equipment (PPE) Matrix
The following matrix synthesizes permeation data for analogous aromatic hydrocarbons (e.g., m-xylene) to provide conservative safety margins.
| PPE Component | Standard Protocol (Analytical/Small Scale < 5g) | Enhanced Protocol (Prep Scale/Bulk Transfer > 5g) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer).Change Frequency: Every 15 mins or immediately upon splash.[1][2] | Silver Shield® (Laminate) or Viton® .Change Frequency:[3][1] Per manufacturer (typically >4 hrs).[1][2] | Aromatics permeate standard nitrile in <10 mins.[1][2] Double gloving provides a "sacrificial" outer layer.[1][2] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent).[1][2] | Face Shield + Splash Goggles.[1][2] | Liquid is an irritant.[1][2] Safety glasses do not seal against vapors or multidirectional splashes.[1][2] |
| Respiratory | Fume Hood (Face velocity 80-100 fpm).[3][1][2] | Respirator (Full Face w/ OV Cartridge) if outside hood.[1][2] | High vapor density (heavier than air) allows accumulation in low areas.[1][2] |
| Body Defense | Lab Coat (100% Cotton or Nomex).[1][2] | Chemical Resistant Apron (Tychem/PVC).[1][2] | Synthetic blends (polyester) can melt into skin if flash-ignited.[3][1][2] |
Operational Protocol: Step-by-Step
Phase A: Pre-Operational Check
-
Verify Engineering Controls: Ensure fume hood is active. Clear the sash area of clutter to prevent turbulence.[1][2]
-
Exclude Metals: Inspect syringe needles and cannulas. Stainless steel is acceptable; avoid copper or brass alloys.[1][2]
-
Static Grounding: If pouring >500 mL, attach grounding clamps to the source and receiving vessels to prevent static discharge ignition.[2]
Phase B: Handling & Transfer
Objective: Minimize vapor release and skin contact.[4]
-
Donning: Put on inner nitrile gloves (orange/white), then outer nitrile gloves (blue/purple).[1][2] This color contrast helps identify breaches.[1][2]
-
Transfer:
-
Spill on Glove: If liquid touches the glove:
Phase C: Post-Operation
-
Decontamination: Wipe exterior of reagent bottle with a dry tissue, then a solvent-dampened tissue (acetone/ethanol).[3][1][2] Discard tissues as hazardous waste.[1][2]
-
Doffing: Remove PPE in order: Apron
Outer Glovesngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> Goggles Coat Inner Gloves.[3][2] Wash hands with soap and cool water (warm water opens pores).[1][2]
Decision Logic & Workflows
Diagram 1: PPE Selection & Risk Assessment
Caption: Logic flow for selecting appropriate hand and respiratory protection based on operational scale.
Diagram 2: Emergency Spill Response
Caption: Immediate actions for spill containment, prioritizing flammability control.
[1][2][3][5][6]
Disposal & Waste Management
The "Acetylide Trap" Warning: Standard organic waste drums often use brass grounding clips or copper-alloy spigots.[3][1][2]
-
Segregation: Dispose of 1-Ethynyl-3,5-dimethylbenzene waste in a dedicated "Non-Halogenated Organic" container.
-
Container Specs: Use High-Density Polyethylene (HDPE) or glass containers. Ensure the container cap liner is not metal foil.
-
Labeling: Clearly label as "Flammable" and "Terminal Alkyne - Potential Shock Sensitive if mixed with Metals."[3][1][2]
-
Quenching (Optional for pure discard): If disposing of pure material, it is safer to dilute significantly with acetone or ethyl acetate before placing it in the waste drum to lower the flash point risk and concentration.[1][2]
References
-
PubChem. (n.d.).[1][2] 1-Ethynyl-3,5-dimethylbenzene (Compound).[1][2][5] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][3][1][2]
-
Glen Research. (2018).[1][2][6] Safety Data Sheet: Alkyne-NHS Ester (Terminal Alkyne Handling). Retrieved October 26, 2023, from [Link][3][1][2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
